N-(Biotin)-N-bis(PEG1-alcohol)
Description
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEUWOGNEWCFCZ-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Biotin)-N-bis(PEG1-alcohol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin)-N-bis(PEG1-alcohol), a specialized branched linker molecule, is a valuable tool in modern biochemical and pharmaceutical research. This compound integrates a high-affinity biotin (B1667282) moiety with a branched structure containing two terminal hydroxyl groups, each extended by a single ethylene (B1197577) glycol (PEG1) unit.[1][2] This unique architecture provides a foundation for further chemical modification, making it a versatile building block in the development of complex bioconjugates, particularly in the fields of targeted protein degradation (e.g., Proteolysis Targeting Chimeras or PROTACs) and antibody-drug conjugates (ADCs).[3][4] The biotin group allows for strong and specific binding to avidin (B1170675) and streptavidin, enabling applications in affinity chromatography, immunoassays, and targeted delivery.[5] The hydrophilic PEG spacers enhance solubility and can reduce non-specific binding of the final conjugate.[5] This guide provides a comprehensive overview of the structure, properties, and potential applications of N-(Biotin)-N-bis(PEG1-alcohol).
Core Structure and Properties
N-(Biotin)-N-bis(PEG1-alcohol) is characterized by a central nitrogen atom to which a biotinyl pentanamide (B147674) group and two 2-(2-hydroxyethoxy)ethyl arms are attached.[1][6] This branched structure offers two primary alcohol functionalities for subsequent chemical derivatization.
Physicochemical Data
A summary of the key quantitative data for N-(Biotin)-N-bis(PEG1-alcohol) is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2100306-75-8 | [6] |
| Molecular Formula | C18H33N3O6S | [6] |
| Molecular Weight | 419.54 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically >95% or >98% | [1][6] |
| Solubility | Soluble in DMSO and other organic solvents | [3] |
| Storage Conditions | -20°C | [6] |
Chemical Structure Diagram
The chemical structure of N-(Biotin)-N-bis(PEG1-alcohol) is depicted below.
Caption: Structure of N-(Biotin)-N-bis(PEG1-alcohol).
Synthesis
The synthesis of N-(Biotin)-N-bis(PEG1-alcohol) generally involves the acylation of a bis(PEG1-alcohol) amine with an activated form of biotin.[3] A generalized synthetic scheme is as follows:
-
Activation of Biotin: The carboxylic acid of biotin is activated to facilitate amide bond formation. This can be achieved using common coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an active ester, for example, an N-hydroxysuccinimide (NHS) ester.
-
Coupling Reaction: The activated biotin is then reacted with bis(2-(2-aminoethoxy)ethoxy)amine in an appropriate organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
-
Purification: The final product is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel to yield the pure N-(Biotin)-N-bis(PEG1-alcohol).
Experimental Protocols and Applications
The terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) are key to its utility, serving as points for further chemical modification. Below are representative protocols for its application.
Protocol 1: Functionalization of Hydroxyl Groups for Bioconjugation
The primary alcohol groups can be activated for reaction with nucleophiles on biomolecules. A common strategy is to convert them into a more reactive functional group, such as a p-toluenesulfonate (tosylate) or a carboxylic acid.
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine (B92270) or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Sodium azide (B81097) (for subsequent conversion to amine) or other nucleophiles
-
Appropriate buffers and solvents for purification
Methodology:
-
Tosylation: Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add an excess of triethylamine or pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tosylated intermediate by column chromatography. The tosylated product is now activated for nucleophilic substitution with amines, thiols, or azides.
Application in Targeted Protein Degradation (PROTACs)
As a PROTAC linker, N-(Biotin)-N-bis(PEG1-alcohol) can be elaborated to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The biotin moiety itself can serve as a versatile handle for binding to streptavidin-fused proteins or as a point of attachment for one of the ligands.
The workflow for utilizing this linker in PROTAC development is illustrated below.
References
- 1. N-[2-(2-Hydroxyethoxy)ethyl]-biotinamide 95% | CAS: 717119-80-7 | AChemBlock [achemblock.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 6. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
N-(Biotin)-N-bis(PEG1-alcohol) molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular and physical properties, applications, and experimental considerations for the effective use of N-(Biotin)-N-bis(PEG1-alcohol) in research and development.
Core Molecular Information
N-(Biotin)-N-bis(PEG1-alcohol) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a central biotin (B1667282) moiety and two terminal primary alcohol functional groups. This structure allows for the biotinylation of molecules and surfaces, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The PEG arms enhance solubility and provide a flexible spacer, which is advantageous in various bioconjugation applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).
Physicochemical and Molecular Data
A summary of the key quantitative data for N-(Biotin)-N-bis(PEG1-alcohol) is presented in the table below for easy reference.
| Property | Value | Citations |
| Chemical Formula | C18H33N3O6S | [1][2][3][4] |
| Molecular Weight | 419.5 g/mol (also cited as 419.54 g/mol ) | [1][2][3] |
| CAS Number | 2100306-75-8 | [2][3][4] |
| Appearance | White to off-white solid | |
| Purity | >96% (typically ~98%) | [2][4] |
| Solubility | Soluble in DMSO and other organic solvents such as DMF. | [3][5] |
| Storage Conditions | -20°C, desiccated. | [4] |
Applications in Research and Drug Development
The unique structure of N-(Biotin)-N-bis(PEG1-alcohol) makes it a versatile tool in several research areas:
-
Bioconjugation and Labeling : The biotin group allows for the specific labeling of proteins and other biomolecules.[3] The strong interaction with streptavidin or avidin can be used for detection, purification, and immobilization of the conjugated molecule.
-
PROTAC Development : This molecule can serve as a linker in the synthesis of PROTACs.[3][6] The biotin can be used to bind to a target protein (often through a streptavidin bridge), while the alcohol groups can be functionalized to attach a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
-
Drug Delivery and Antibody-Drug Conjugates (ADCs) : The PEG linker can improve the pharmacokinetic properties of conjugated drugs.[1][3] The terminal alcohol groups provide points of attachment for therapeutic agents or targeting moieties.
Experimental Protocols
The terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) are not directly reactive with common functional groups on proteins, such as primary amines. Therefore, a two-stage process is required for conjugation: activation of the hydroxyl groups, followed by reaction with the target molecule. The following protocol is adapted from a method for a similar hydroxyl-terminated PEG linker and details the conversion of the alcohol groups to N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines.[7]
Stage 1: Activation of Terminal Hydroxyl Groups to NHS Esters
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
N,N'-Disuccinimidyl carbonate (DSC) or 4-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Reaction vessel
-
Stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Preparation : Ensure all glassware is dry and the reaction is set up under an inert atmosphere to prevent moisture contamination.
-
Dissolution : Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DCM or DMF.
-
Activation :
-
Add a 2.5-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC) to the solution.
-
Add a 2.5-fold molar excess of a non-nucleophilic base such as triethylamine (TEA) or pyridine.
-
-
Reaction : Stir the reaction mixture at room temperature overnight under an inert atmosphere.[7]
-
Purification :
-
Concentrate the reaction mixture using a rotary evaporator.
-
Precipitate the activated product by adding the concentrated solution to cold diethyl ether.[7]
-
Collect the precipitate by filtration and dry under vacuum.
-
Store the activated PEG-NHS ester at -20°C under desiccation until use. It is recommended to prepare this fresh before the conjugation step.[7]
-
Stage 2: Conjugation of Activated PEG-NHS to a Protein
Materials:
-
Activated N-(Biotin)-N-bis(PEG1-NHS ester)
-
Target protein with accessible primary amines
-
Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline - PBS)[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Protein Preparation : Dissolve the target protein in the amine-free buffer at a concentration of 1-10 mg/mL.[7]
-
Conjugation Reaction :
-
Dissolve the freshly prepared activated PEG-NHS ester in an amine-free buffer.
-
Add the activated PEG-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point, but this should be optimized for the specific protein.
-
-
Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[7]
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted PEG-NHS esters.[7]
-
Purification : Remove the unreacted PEG reagent and by-products by dialysis against an appropriate buffer or by using size-exclusion chromatography.
-
Characterization : Analyze the resulting conjugate to determine the degree of biotinylation.
Mandatory Visualizations
Logical and Experimental Workflows
The following diagrams illustrate key processes involving N-(Biotin)-N-bis(PEG1-alcohol).
Caption: Workflow for the activation and conjugation of N-(Biotin)-N-bis(PEG1-alcohol).
Caption: Generalized signaling pathway for PROTAC-mediated protein degradation.
References
- 1. N-(Biotin)-N-bis(PEG1-alcohol) Datasheet DC Chemicals [dcchemicals.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]
- 4. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
- 5. N-(Biotin)-N-bis(PEG1-alcohol),2100306-75-8具有生物素和羟基部分的支化PEG连接物_aminooxy biotin分子量-CSDN博客 [blog.csdn.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of N-(Biotin)-N-bis(PEG1-alcohol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for N-(Biotin)-N-bis(PEG1-alcohol), a branched PEG linker increasingly utilized in bioconjugation, proteomics, and the development of novel therapeutic modalities such as PROTACs. This document details the synthetic strategy, experimental protocols, and relevant quantitative data, offering a practical resource for researchers in the field.
Introduction
N-(Biotin)-N-bis(PEG1-alcohol) is a valuable bioconjugation reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the advantageous properties of polyethylene (B3416737) glycol (PEG). The two PEG1-alcohol arms enhance water solubility, reduce steric hindrance, and provide reactive hydroxyl groups for further chemical modification. The central tertiary amine links the biotin moiety to the bifunctional PEG arms.
The synthesis of this compound is conceptually a two-step process: first, the preparation of the core amine, N,N-bis[2-(2-hydroxyethoxy)ethyl]amine, followed by its biotinylation.
Synthesis Pathway Overview
The overall synthesis pathway can be visualized as the convergence of two key intermediates: an activated biotin derivative and a branched PEGylated amine.
Caption: Overall synthesis scheme for N-(Biotin)-N-bis(PEG1-alcohol).
Experimental Protocols
Step 1: Synthesis of N,N-bis[2-(2-hydroxyethoxy)ethyl]amine
The synthesis of the secondary amine precursor can be achieved through the ethoxylation of diethanolamine. This reaction involves the base-catalyzed ring-opening of ethylene oxide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) |
| Diethanolamine | 105.14 |
| Ethylene Oxide | 44.05 |
| Potassium Hydroxide (B78521) (KOH) | 56.11 |
| Toluene (B28343) | 92.14 |
Procedure:
-
A solution of diethanolamine in toluene is placed in a high-pressure reactor equipped with a stirrer and a temperature controller.
-
A catalytic amount of potassium hydroxide is added to the solution.
-
The reactor is sealed and purged with nitrogen.
-
Ethylene oxide is introduced into the reactor, and the reaction mixture is heated.
-
The reaction is monitored for the consumption of ethylene oxide.
-
Upon completion, the reactor is cooled, and the catalyst is neutralized.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield N,N-bis[2-(2-hydroxyethoxy)ethyl]amine as a viscous liquid.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Diethanolamine:Ethylene Oxide) | 1 : 2.2 |
| Catalyst Loading (KOH) | 1-2 mol% |
| Temperature | 120-140 °C |
| Pressure | 2-4 bar |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-80% |
Step 2: Synthesis of N-(Biotin)-N-bis(PEG1-alcohol)
This step involves the acylation of the secondary amine, N,N-bis[2-(2-hydroxyethoxy)ethyl]amine, with an activated form of biotin, typically Biotin-N-hydroxysuccinimide (Biotin-NHS) ester.
3.2.1. Preparation of Biotin-NHS Ester
Biotin-NHS can be synthesized via a carbodiimide-mediated coupling reaction between biotin and N-hydroxysuccinimide (NHS).[1]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) |
| Biotin | 244.31 |
| N-Hydroxysuccinimide (NHS) | 115.09 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 |
| Anhydrous Dimethylformamide (DMF) | 73.09 |
Procedure:
-
Biotin is dissolved in anhydrous DMF.
-
NHS and DCC are added to the biotin solution.
-
The reaction mixture is stirred at room temperature overnight.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate containing the Biotin-NHS ester can be used directly in the next step or purified by recrystallization.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Biotin:NHS:DCC) | 1 : 1.1 : 1.1 |
| Reaction Time | 12-18 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
3.2.2. Reaction of Biotin-NHS with N,N-bis[2-(2-hydroxyethoxy)ethyl]amine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) |
| Biotin-NHS Ester | 341.38 |
| N,N-bis[2-(2-hydroxyethoxy)ethyl]amine | 193.24 |
| Anhydrous Dimethylformamide (DMF) | 73.09 |
| Triethylamine (TEA) | 101.19 |
Procedure:
-
N,N-bis[2-(2-hydroxyethoxy)ethyl]amine is dissolved in anhydrous DMF.
-
Triethylamine is added to the solution to act as a base.
-
A solution of Biotin-NHS ester in anhydrous DMF is added dropwise to the amine solution with stirring.
-
The reaction is allowed to proceed at room temperature for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under high vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Amine:Biotin-NHS:TEA) | 1 : 1.05 : 1.2 |
| Reaction Time | 4-8 hours |
| Temperature | Room Temperature |
| Typical Yield (crude) | >90% |
Purification Protocol
Purification of the final product, N-(Biotin)-N-bis(PEG1-alcohol), is crucial to remove unreacted starting materials, byproducts, and residual solvent. Column chromatography is the recommended method.
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
Methanol (B129727) (MeOH)
Procedure:
-
The crude product is dissolved in a minimal amount of dichloromethane.
-
The solution is loaded onto a silica gel column pre-equilibrated with dichloromethane.
-
The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Fractions are collected and analyzed by TLC or LC-MS.
-
Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield N-(Biotin)-N-bis(PEG1-alcohol) as a viscous oil or a white solid.
Typical Elution Profile:
| Mobile Phase (DCM:MeOH) | Eluted Components |
| 100:0 to 98:2 | Unreacted Biotin-NHS and other nonpolar impurities |
| 95:5 to 90:10 | N-(Biotin)-N-bis(PEG1-alcohol) |
| 85:15 onwards | More polar impurities |
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
This guide provides a foundational understanding and practical protocols for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol). Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available analytical instrumentation.
References
An In-depth Technical Guide to N-(Biotin)-N-bis(PEG1-alcohol) (CAS: 2100306-75-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(Biotin)-N-bis(PEG1-alcohol), a versatile heterobifunctional linker molecule. This document details its chemical and physical properties, outlines its applications in bioconjugation and targeted protein degradation, and provides detailed experimental protocols for its use.
Core Properties and Specifications
N-(Biotin)-N-bis(PEG1-alcohol) is a branched linker featuring a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, and two primary alcohol groups available for further chemical modification. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and biocompatibility.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 2100306-75-8 | [1][2] |
| Molecular Formula | C18H33N3O6S | [1] |
| Molecular Weight | 419.54 g/mol | [1] |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% | [3] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | -20°C | [2] |
Structural Information
| Parameter | Value | Reference |
| SMILES | OCCOCCN(CCOCCO)C(=O)CCCC[C@H]1SC[C@H]2NC(=O)N[C@H]12 | [3] |
| InChI Key | NYEUWOGNEWCFCZ-ZOBUZTSGSA-N | [1] |
Applications in Research and Drug Development
The unique structure of N-(Biotin)-N-bis(PEG1-alcohol) makes it a valuable tool in several areas of biochemical and pharmaceutical research.
Bioconjugation and Labeling
The biotin group allows for the specific and high-affinity labeling of proteins and other biomolecules for detection, purification, and immobilization. The terminal alcohol groups can be functionalized to create reactive moieties for covalent attachment to target molecules.
Targeted Protein Degradation (PROTACs)
This molecule is particularly noted for its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6] In this context, the biotin end can be used to attach a ligand for the target protein (often via a streptavidin bridge), while the alcohol ends can be modified to attach a ligand for an E3 ligase.[1] The PEG component of the linker enhances the solubility and optimizes the spatial orientation of the two ligands for efficient ternary complex formation.[1][6]
Drug Delivery and Diagnostics
The enhanced solubility and biocompatibility conferred by the PEG chains make this linker suitable for use in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.[1] In diagnostics, the biotin moiety can be used to develop sensitive assays by leveraging the strong biotin-streptavidin interaction for signal amplification.[1]
Experimental Protocols
The terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) are not directly reactive with most functional groups on biomolecules under physiological conditions. Therefore, they typically require activation to a more reactive functional group. Below are representative protocols for the functionalization of the alcohol groups and subsequent bioconjugation.
Activation of Hydroxyl Groups: Tosylation
This protocol describes the conversion of the terminal alcohol groups to tosylates, which are good leaving groups for subsequent nucleophilic substitution reactions.
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
Procedure:
-
Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add triethylamine (2.2 equivalents) and a catalytic amount of DMAP to the solution and stir.
-
Cool the reaction mixture in an ice bath.
-
In a separate vial, dissolve p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM.
-
Add the TsCl solution dropwise to the cooled reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with DCM and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Conversion of Tosylate to Azide (B81097)
This protocol outlines the conversion of the activated tosyl groups to azide groups, which can then be used in "click chemistry" reactions or be reduced to amines.
Materials:
-
N-(Biotin)-N-bis(PEG1-tosylate)
-
Dimethylformamide (DMF)
-
Sodium azide (NaN3)
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve the N-(Biotin)-N-bis(PEG1-tosylate) in DMF in a round-bottom flask.
-
Add an excess of sodium azide (e.g., 5 equivalents per tosyl group) to the solution.
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-(Biotin)-N-bis(PEG1-azide) can be used in subsequent reactions.
Reduction of Azide to Amine
This protocol describes the reduction of the azide groups to primary amines, which are useful for conjugation to carboxyl groups on biomolecules.
Materials:
-
N-(Biotin)-N-bis(PEG1-azide)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Triphenylphosphine (B44618) (PPh3)
-
Water
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure (Staudinger Reduction):
-
Dissolve the N-(Biotin)-N-bis(PEG1-azide) in THF or methanol.
-
Add triphenylphosphine (1.2 equivalents per azide group) to the solution.
-
Stir the reaction mixture at room temperature. Nitrogen gas evolution should be observed.
-
After the gas evolution ceases (typically a few hours), add water to the reaction mixture to hydrolyze the aza-ylide intermediate.
-
Stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified to remove triphenylphosphine oxide by chromatography or precipitation. The resulting N-(Biotin)-N-bis(PEG1-amine) is ready for conjugation.
Visualizations
Workflow for Functionalization and Bioconjugation
Caption: Workflow for the activation and bioconjugation of N-(Biotin)-N-bis(PEG1-alcohol).
General Mechanism of a PROTAC
Caption: The general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Logical Synthesis Workflow for a PROTAC using N-(Biotin)-N-bis(PEG1-alcohol)
References
- 1. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]
- 2. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Biotin)-N-bis(PEG1-alcohol) 2100306-75-8 | MCE [medchemexpress.cn]
- 6. precisepeg.com [precisepeg.com]
physical and chemical properties of N-(Biotin)-N-bis(PEG1-alcohol)
An In-depth Technical Guide on the Physicochemical Properties of N-(Biotin)-N-bis(PEG1-alcohol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biotin (B1667282) to polyethylene (B3416737) glycol (PEG) linkers is a cornerstone technique in biotechnology and drug development. This process, known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin for various applications, including purification, detection, and targeted delivery of biomolecules.[1][2] The molecule N-(Biotin)-N-bis(PEG1-alcohol) represents a novel bifunctional linker, combining the specific targeting moiety of biotin with two short, hydrophilic PEG1 (ethylene glycol) arms terminating in hydroxyl groups.
This guide provides a comprehensive overview of the predicted physicochemical properties of N-(Biotin)-N-bis(PEG1-alcohol), derived from the known characteristics of its constituent components: biotin and ethylene (B1197577) glycol. It also outlines detailed experimental protocols for the synthesis, characterization, and functional validation of this and similar biotinylated compounds.
Molecular Structure and Components
The chemical name N-(Biotin)-N-bis(PEG1-alcohol) describes a precise molecular architecture:
-
Biotin Moiety: The core of the molecule is biotin (Vitamin H, C₁₀H₁₆N₂O₃S), a heterocyclic compound composed of a ureido ring fused with a tetrahydrothiophene (B86538) ring.[3][4] A valeric acid side chain is a key feature, and it is through the carboxyl group of this chain that biotin typically conjugates to other molecules.[3]
-
Linkage: The "N-" prefix suggests that the valeric acid side chain of biotin is connected via an amide bond to a central nitrogen atom.
-
bis(PEG1-alcohol): This indicates two single ethylene glycol (PEG1) units are attached to the central nitrogen. Each PEG1 unit is terminated with a primary alcohol (hydroxyl, -OH) group, providing points for further conjugation or influencing the molecule's solubility.
Physicochemical Properties of Core Components
The properties of N-(Biotin)-N-bis(PEG1-alcohol) can be inferred from its fundamental building blocks.
Biotin
Biotin is a white, crystalline vitamin that is essential for various metabolic processes.[3][5] It is stable under dry conditions but can degrade in highly acidic or basic solutions.[5]
Table 1: Physical and Chemical Properties of D-Biotin
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆N₂O₃S | [3][4] |
| Molecular Weight | 244.31 g/mol | [4] |
| Melting Point | 231-233 °C (decomposes) | [6][7] |
| Appearance | White crystalline powder or fine long needles | [5][7] |
| Solubility in Water | ~22 mg/100 mL at room temperature; soluble in hot water | [6][7] |
| Solubility (Other) | Soluble in DMSO, alcohol, benzene; sparingly in ethanol, ether | [3][7] |
| pKa (Carboxylic Acid) | 4.53 | [6] |
Ethylene Glycol (PEG1)
Also known as ethane-1,2-diol, ethylene glycol is a colorless, odorless, and viscous liquid.[8][9] Its high miscibility with water is a key property leveraged in PEGylation to enhance the solubility of conjugated molecules.[8][10]
Table 2: Physical and Chemical Properties of Ethylene Glycol
| Property | Value | References |
| Molecular Formula | C₂H₆O₂ | [10] |
| Molecular Weight | 62.07 g/mol | [10] |
| Boiling Point | 197-198 °C | [8][11] |
| Freezing Point | -13 °C | [8][9] |
| Density | ~1.11 g/cm³ | [10] |
| Appearance | Clear, colorless, slightly viscous liquid | [8][11] |
| Solubility in Water | Miscible in all proportions | [8][9] |
| Solubility (Other) | Soluble in lower aliphatic alcohols, acetone, acetic acid | [9][12] |
Inferred Properties of N-(Biotin)-N-bis(PEG1-alcohol)
Based on its composite structure, the following properties can be predicted for N-(Biotin)-N-bis(PEG1-alcohol):
-
Molecular Weight: The calculated molecular weight would be approximately 377.48 g/mol (C₁₅H₂₇N₃O₅S).
-
Solubility: The presence of the two hydrophilic PEG1 arms is expected to significantly enhance the water solubility of the compound compared to biotin alone. PEG linkers are known to confer better solubility to biotin conjugates.[1]
-
Stability: The central amide linkage should be stable under physiological conditions. However, it may be susceptible to hydrolysis under extreme pH (highly acidic or basic) conditions.
-
Reactivity: The two terminal primary alcohol groups are available for further chemical modification, such as esterification or oxidation, allowing for the attachment of other molecules of interest.
-
Biological Activity: The biotin moiety is expected to retain its high binding affinity for streptavidin and avidin (B1170675), provided the PEG linkers do not cause significant steric hindrance. The use of a spacer is generally advantageous for improving avidin binding.[1]
Experimental Protocols
The following section details the methodologies for the synthesis, characterization, and functional analysis of N-(Biotin)-N-bis(PEG1-alcohol).
Synthesis and Purification
The synthesis would likely involve the reaction of an activated form of biotin with a custom-synthesized bis(PEG1-alcohol) amine.
Protocol 5.1.1: Synthesis via Amide Coupling
-
Activation of Biotin: Dissolve D-Biotin in an appropriate solvent (e.g., DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent like EDC to activate the carboxylic acid group of biotin, forming a reactive Biotin-NHS ester.[13] Allow the reaction to proceed for several hours at room temperature.
-
Coupling Reaction: In a separate vessel, dissolve the bis(PEG1-alcohol) amine precursor in a suitable buffer (e.g., PBS at pH 7.5-8.0). Add the activated Biotin-NHS ester solution to the amine solution.
-
Reaction and Quenching: Allow the coupling reaction to proceed overnight at 4°C with gentle mixing. Quench any unreacted Biotin-NHS ester by adding a small amount of a primary amine-containing buffer like Tris.
-
Purification: Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC).[14] Monitor the elution profile using UV detection and mass spectrometry to identify the fractions containing the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid powder.
Structural Characterization
Protocol 5.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure and assess purity.
-
Procedure:
-
Expected Results: The ¹H NMR spectrum should show characteristic peaks for the biotin ring system, the valeric acid chain, and the ethylene glycol units. 2D spectra will confirm the connectivity between these components.
Protocol 5.2.2: Mass Spectrometry (MS)
-
Objective: To determine the precise molecular weight of the compound.
-
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile/water mixture.[17]
-
Infuse the sample into an ESI-MS instrument.
-
Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[18]
-
-
Expected Results: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of N-(Biotin)-N-bis(PEG1-alcohol), confirming its molecular weight.
Protocol 5.2.3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Procedure:
-
Expected Results: The spectrum should display characteristic absorption bands for the N-H and C=O stretches of the amide bond, the O-H stretch of the terminal alcohols, and C-H stretches from the aliphatic chains.
Functional Validation
Protocol 5.3.1: Streptavidin-Biotin Binding Assay
-
Objective: To confirm that the biotin moiety is active and can bind to streptavidin.
-
Procedure (based on a competitive dye-binding assay): [21][22]
-
Prepare solutions of streptavidin, the biotinylated compound, and a reporter dye like HABA (4'-hydroxyazobenzene-2-carboxylic acid) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0).
-
In a spectrophotometer cuvette, mix the streptavidin and HABA solutions. The HABA dye binds to streptavidin, producing a characteristic absorbance at 500 nm.
-
Add the N-(Biotin)-N-bis(PEG1-alcohol) solution to the cuvette.
-
Monitor the absorbance at 500 nm. The biotin compound will displace the HABA dye from the streptavidin binding sites, causing a decrease in absorbance.
-
-
Expected Results: A concentration-dependent decrease in absorbance at 500 nm upon addition of the biotinylated compound confirms its binding activity to streptavidin.
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthesis workflow and a potential application of N-(Biotin)-N-bis(PEG1-alcohol).
Caption: A logical workflow for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol).
References
- 1. Biotinylation Reagents [sigmaaldrich.com]
- 2. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 3. Chemical Structure and Physical Properties of Biotin Factory Sell Top Quality [biolyphar.com]
- 4. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical and physical properties of biotin | PPSX [slideshare.net]
- 6. webqc.org [webqc.org]
- 7. D-Biotin | 58-85-5 [chemicalbook.com]
- 8. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 9. Ethylene glycol - properties and uses | PCC Group [products.pcc.eu]
- 10. youtube.com [youtube.com]
- 11. Ethylene glycol | Properties, Uses, & Structure | Britannica [britannica.com]
- 12. Table 4-2, Physical and Chemical Properties of Ethylene Glycola - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. mse.washington.edu [mse.washington.edu]
- 21. Biotin Binding Assay Protocol | Rockland [rockland.com]
- 22. rockland.com [rockland.com]
Solubility Profile of N-(Biotin)-N-bis(PEG1-alcohol) in DMSO and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(Biotin)-N-bis(PEG1-alcohol) in two commonly used laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. Due to the critical role of solubility in a wide range of applications, from bioconjugation to drug delivery, a thorough understanding of this property is essential for successful experimental design and execution. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides visual representations of key workflows.
Quantitative Solubility Data
For a comparable compound, Biotin PEG Thiol, a clear solubility of 10 mg/mL has been reported in both water and DMSO[1]. This suggests that N-(Biotin)-N-bis(PEG1-alcohol) is likely to exhibit similar solubility. It is important to note that the synthesis of N-(Biotin)-N-bis(PEG1-alcohol) often involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), further indicating its solubility in these media[2].
| Compound | Solvent | Reported Solubility | Clarity |
| Biotin PEG Thiol (similar compound) | Water | 10 mg/mL | Clear |
| Biotin PEG Thiol (similar compound) | DMSO | 10 mg/mL | Clear |
| N-(Biotin)-N-bis(PEG1-alcohol) | Water | Highly Soluble (qualitative) | - |
| N-(Biotin)-N-bis(PEG1-alcohol) | DMSO | Soluble (inferred from synthesis) | - |
Note: The quantitative data presented is for a closely related compound and should be used as an estimation for N-(Biotin)-N-bis(PEG1-alcohol). Experimental verification is recommended for precise applications.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility measurements of N-(Biotin)-N-bis(PEG1-alcohol), the following established methods for small molecule solubility determination are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Principle: A surplus of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.
Methodology:
-
Preparation: Add an excess amount of N-(Biotin)-N-bis(PEG1-alcohol) to a known volume of the test solvent (e.g., DMSO or water) in a sealed, inert container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator. The time required to reach equilibrium can vary but is typically 24 to 72 hours.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of N-(Biotin)-N-bis(PEG1-alcohol) in the supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.
-
Prepare a standard curve of the compound with known concentrations.
-
Inject the supernatant sample into the HPLC system.
-
Determine the concentration based on the peak area relative to the standard curve.
-
Caption: Shake-Flask Solubility Determination Workflow.
Kinetic Solubility Determination (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the apparent solubility of a compound from a concentrated stock solution.
Principle: A concentrated stock solution of the compound (typically in DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored over time, often by light scattering (nephelometry) or UV absorbance after filtration.
Methodology (Nephelometric Assay):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-(Biotin)-N-bis(PEG1-alcohol) in DMSO.
-
Plate Setup: In a microtiter plate, dispense a small volume of the DMSO stock solution into each well.
-
Dilution and Mixing: Add the aqueous buffer (e.g., phosphate-buffered saline) to each well to achieve the desired final compound concentrations. Mix thoroughly.
-
Incubation: Incubate the plate at a controlled temperature for a specified period (e.g., 2 hours).
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is considered the kinetic solubility.
Caption: Kinetic Solubility Determination Workflow.
Signaling Pathways and Logical Relationships
The solubility of N-(Biotin)-N-bis(PEG1-alcohol) is a critical physical property that directly influences its utility in various biochemical applications. The following diagram illustrates the logical relationship between the compound's structure, its solubility, and its subsequent applicability.
Caption: Structure-Solubility-Application Relationship.
References
The Dual-Faceted Role of N-(Biotin)-N-bis(PEG1-alcohol) as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide provides an in-depth exploration of the mechanism of action of N-(Biotin)-N-bis(PEG1-alcohol), a bifunctional linker that serves not only as a physical tether but also as a versatile experimental tool in the development and characterization of PROTACs. While not a conventional E3 ligase-recruiting element itself, the biotin (B1667282) handle offers a powerful means to investigate the formation and composition of the ternary complex, a cornerstone of PROTAC activity. This guide details its application in key experimental protocols, presents its physicochemical properties, and illustrates its utility through structured data and diagrams.
Introduction to PROTAC Technology and the Significance of the Linker
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By inducing the proximity of the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[][3]
The linker is not merely a passive spacer; its length, composition, and attachment points profoundly influence the PROTAC's properties, including:
-
Ternary Complex Formation: The linker's flexibility and length are crucial for the stable formation of the POI-PROTAC-E3 ligase ternary complex.[1][4]
-
Physicochemical Properties: The linker impacts the PROTAC's solubility, cell permeability, and metabolic stability.[5][6]
-
Selectivity and Efficacy: Subtle changes in the linker can alter the degradation efficiency (DC50 and Dmax) and even the selectivity of the PROTAC for its intended target.[7]
N-(Biotin)-N-bis(PEG1-alcohol): A Multifunctional PROTAC Linker
N-(Biotin)-N-bis(PEG1-alcohol) is a branched polyethylene (B3416737) glycol (PEG)-based linker featuring a biotin moiety.[8][9] Its unique structure imparts dual functionality, serving as both a flexible spacer and a high-affinity handle for experimental manipulation.
The Role of the bis(PEG1-alcohol) Component
The polyethylene glycol (PEG) portion of the linker offers several advantages in PROTAC design:
-
Enhanced Solubility: PEG chains are hydrophilic and can improve the aqueous solubility of often-lipophilic PROTAC molecules.[4][6]
-
Improved Permeability: By adopting a more compact conformation in hydrophobic environments like the cell membrane, flexible linkers can aid in cellular uptake.[4]
-
Flexibility for Ternary Complex Formation: The flexible nature of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[4][10]
The Biotin Moiety: An Experimental Handle
The key feature of this linker is the biotin group. Biotin exhibits an exceptionally high and specific affinity for streptavidin and avidin (B1170675) proteins (Kd ≈ 10⁻¹⁵ M).[11] This interaction is not typically used to directly recruit a native E3 ligase for therapeutic purposes but is invaluable in a research and development setting.
Mechanism of Action: Leveraging the Biotin-Streptavidin Interaction
The primary mechanism of action of a PROTAC incorporating N-(Biotin)-N-bis(PEG1-alcohol) in an experimental context is centered around the biotin-streptavidin interaction. This allows for the affinity-based capture and analysis of the PROTAC and its binding partners.
In Vitro Ternary Complex Analysis via Pull-Down Assays
A biotinylated PROTAC can be used to confirm the formation of the ternary complex and to identify its components. The workflow involves incubating the biotinylated PROTAC with the purified POI and E3 ligase, followed by capture on streptavidin-coated beads and subsequent analysis by western blotting or mass spectrometry.
Caption: Workflow for in vitro ternary complex pull-down assay.
Cellular Interactome Profiling with Proximity-Dependent Biotinylation (BioID)
In a more advanced application, the biotin moiety can be used in proximity-dependent biotinylation (BioID) experiments to map the PROTAC's interactome within a cellular context.[12][13] This technique can identify not only the intended target but also off-targets and other proteins that are brought into proximity by the PROTAC. The general principle involves fusing a promiscuous biotin ligase (like BirA*) to either the POI or the E3 ligase. The addition of a biotinylated PROTAC can then be used to study the formation of the ternary complex and identify proximal proteins that become biotinylated.
Caption: Conceptual workflow for BioID using a biotinylated PROTAC.
Quantitative Data and Experimental Protocols
Data Presentation
The following tables summarize hypothetical but illustrative data that could be generated from the experimental protocols described below.
Table 1: Ternary Complex Formation Analysis by Western Blot
| Component | Input | Streptavidin Pull-down (with Biotin-PROTAC) | Streptavidin Pull-down (no PROTAC) |
| POI | + | + | - |
| E3 Ligase | + | + | - |
| Biotin-PROTAC | + | N/A | N/A |
Table 2: BioID Mass Spectrometry Results
| Identified Protein | Spectral Counts (+ Biotin-PROTAC) | Spectral Counts (- Biotin-PROTAC) | Fold Change | P-value |
| POI | 150 | 5 | 30 | <0.001 |
| E3 Ligase Subunit | 120 | 3 | 40 | <0.001 |
| Known POI Interactor | 50 | 4 | 12.5 | <0.01 |
| Potential Off-Target | 25 | 2 | 12.5 | <0.05 |
Experimental Protocols
Protocol 1: In Vitro Streptavidin Pull-Down of Ternary Complex
-
Reagent Preparation:
-
Purified recombinant POI and E3 ligase complex.
-
Biotinylated PROTAC stock solution (e.g., 10 mM in DMSO).
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20.
-
Wash Buffer: Binding buffer with 0.1% Tween-20.
-
Elution Buffer: 2X Laemmli sample buffer.
-
Streptavidin-coated magnetic beads.
-
-
Ternary Complex Formation:
-
In a microcentrifuge tube, combine the POI (e.g., 1 µM), E3 ligase (e.g., 1 µM), and biotinylated PROTAC (e.g., 10 µM) in binding buffer.
-
As a negative control, prepare a similar reaction mixture without the biotinylated PROTAC.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Affinity Capture:
-
Wash the streptavidin beads three times with binding buffer.
-
Add the reaction mixture to the washed beads and incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 500 µL of wash buffer.
-
-
Elution and Analysis:
-
After the final wash, add 50 µL of elution buffer to the beads.
-
Boil the sample at 95°C for 5 minutes.
-
Separate the eluate from the beads and analyze by SDS-PAGE and western blotting using antibodies against the POI and a subunit of the E3 ligase complex.
-
Protocol 2: Proximity-Dependent Biotinylation (BioID) for Interactome Profiling
-
Cell Line Generation:
-
Generate a stable cell line expressing the POI fused to a promiscuous biotin ligase (e.g., BirA* or TurboID).
-
-
Cell Treatment:
-
Culture the stable cell line to ~80% confluency.
-
Treat the cells with the biotinylated PROTAC at the desired concentration and for the desired time. Include a vehicle control (DMSO).
-
Supplement the culture medium with excess biotin (e.g., 50 µM) during the treatment period.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a stringent lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to denature proteins and disrupt non-covalent interactions.
-
-
Streptavidin Affinity Purification:
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with streptavidin-coated beads overnight at 4°C with rotation.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin).
-
Prepare the samples for mass spectrometry analysis according to standard protocols.
-
-
Data Analysis:
-
Identify and quantify the proteins by LC-MS/MS.
-
Compare the spectral counts or intensities of proteins identified in the PROTAC-treated sample versus the vehicle control to determine proteins that are significantly enriched in the presence of the biotinylated PROTAC.
-
Conclusion
N-(Biotin)-N-bis(PEG1-alcohol) represents a sophisticated tool in the PROTAC developer's arsenal. While its direct application in therapeutic PROTACs is limited, its value as an experimental linker is immense. The PEG component confers favorable physicochemical properties, while the biotin moiety provides a high-affinity handle for the robust and reliable investigation of PROTAC-induced protein-protein interactions. The experimental protocols detailed in this guide offer a framework for leveraging this linker to gain critical insights into the mechanism of action of novel PROTACs, thereby accelerating their development and optimization. As the field of targeted protein degradation continues to evolve, such versatile chemical tools will remain indispensable for unraveling the complexities of PROTAC-mediated biology.
References
- 1. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]
- 12. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing Protein Interactions in Cancer with BioID Technology - Creative Proteomics [creative-proteomics.com]
The Pivotal Role of Biotin in N-(Biotin)-N-bis(PEG1-alcohol): A Technical Guide for Advanced Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of the functionality and applications of N-(Biotin)-N-bis(PEG1-alcohol), a branched PEG linker integral to advancements in bioconjugation, targeted drug delivery, and diagnostics. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the distinct roles of the biotin (B1667282) moiety and the dual polyethylene (B3416737) glycol (PEG) arms, supported by quantitative data, detailed experimental protocols, and visual schematics to facilitate a comprehensive understanding of its utility in sophisticated biomedical applications.
Introduction: A Trifunctional Asset in Bioconjugation
N-(Biotin)-N-bis(PEG1-alcohol) is a specialized bioconjugate that leverages the unique properties of its three core components: a high-affinity biotin group, a central nitrogen atom providing a branching point, and two short polyethylene glycol (PEG1) chains terminated with hydroxyl groups.[1] This distinct architecture offers a versatile platform for the development of complex biomolecular constructs, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] The integration of biotin provides a powerful targeting and purification handle, while the PEG linkers enhance solubility, biocompatibility, and provide flexible spacing.[4] The terminal alcohol groups offer further opportunities for chemical modification, allowing for the attachment of various payloads or imaging agents.[1][2]
Core Functionality: Dissecting the Molecular Components
The efficacy of N-(Biotin)-N-bis(PEG1-alcohol) stems from the synergistic functions of its biotin and bis(PEG1-alcohol) components.
The Biotin Moiety: A High-Affinity Targeting Ligand
Biotin, also known as Vitamin B7, is a small molecule renowned for its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin.[2] This binding is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), making it nearly irreversible under physiological conditions.[5] This robust interaction is the cornerstone of numerous biotechnological applications, from immunoassays to targeted drug delivery.[2] In the context of N-(Biotin)-N-bis(PEG1-alcohol), the biotin group serves as a highly specific tag for targeting cells that overexpress biotin receptors or for affinity purification of biotinylated molecules.[6]
The Bis(PEG1-alcohol) Functionality: Enhancing Physicochemical Properties
The two PEG1-alcohol arms confer several advantageous properties to the molecule and its conjugates. Polyethylene glycol is a hydrophilic polymer known to improve the solubility and stability of attached molecules.[4] This is particularly crucial for large, often hydrophobic molecules like PROTACs, enhancing their compatibility with aqueous biological environments.[4] The PEG chains also act as flexible spacers, minimizing steric hindrance between the conjugated molecules and allowing for optimal interaction with their respective targets.[2] Furthermore, the terminal hydroxyl (-OH) groups are reactive sites that can be further derivatized, for example, through oxidation to aldehydes or carboxylic acids, enabling the attachment of additional functional moieties.[2]
Quantitative Data and Physicochemical Properties
The utility of N-(Biotin)-N-bis(PEG1-alcohol) is underpinned by its specific physicochemical properties and the quantifiable nature of the biotin-avidin interaction.
| Property | Value | Reference |
| Molecular Formula | C18H33N3O6S | [7] |
| Molecular Weight | 419.54 g/mol | [2] |
| CAS Number | 2100306-75-8 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% | [8] |
| Solubility | Soluble in DMSO and water | [2] |
| Storage Condition | -20°C | [7] |
Table 1: Physicochemical Properties of N-(Biotin)-N-bis(PEG1-alcohol)
The cornerstone of this linker's application in targeting and purification is the biotin-avidin/streptavidin interaction.
| Interaction Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10^-15 M | [5] |
Table 2: Binding Affinity of the Biotin-Avidin Interaction
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol) and its application in protein biotinylation and a representative PROTAC assay.
Synthesis and Purification of N-(Biotin)-N-bis(PEG1-alcohol)
This protocol provides a general overview of the synthesis of N-(Biotin)-N-bis(PEG1-alcohol).
Materials:
-
Biotin
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC))
-
N-Hydroxysuccinimide (NHS)
-
Bis(PEG1-alcohol)amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Biotin: Dissolve biotin in anhydrous DMF. Add NHS and a coupling agent (e.g., DCC or EDC) in equimolar amounts. Stir the reaction mixture at room temperature for 4-6 hours to form Biotin-NHS ester.
-
Conjugation Reaction: In a separate flask, dissolve bis(PEG1-alcohol)amine in anhydrous DMF. Slowly add the activated Biotin-NHS ester solution to the bis(PEG1-alcohol)amine solution. Let the reaction proceed overnight at room temperature with gentle stirring.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated byproduct (e.g., dicyclohexylurea if DCC is used). The solvent is then removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield pure N-(Biotin)-N-bis(PEG1-alcohol).
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
Protocol for Protein Biotinylation
This protocol outlines the steps for labeling a protein with a biotin-PEG linker. While this protocol uses a generic NHS-PEG-Biotin, the principles are directly applicable.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin reagent
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching buffer (e.g., Tris-HCl)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to a concentration of 10-20 mM.[10][11] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[11]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG-Biotin to the protein solution.[11] The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10][11]
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).[10][12]
-
Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10][11] This assay is based on the displacement of HABA from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.[11]
Experimental Workflow for a PROTAC Assay
This protocol describes a general workflow for evaluating the efficacy of a PROTAC synthesized using a biotin-PEG linker.
Materials:
-
Cancer cell line of interest
-
PROTAC molecule
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can be determined from the dose-response curve.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex biological processes and experimental workflows.
References
- 1. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. attogene.com [attogene.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of the PEG Linker in N-(Biotin)-N-bis(PEG1-alcohol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Biotin)-N-bis(PEG1-alcohol) is a branched, biotinylated polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring a central nitrogen atom covalently bonded to a biotin (B1667282) moiety and two short polyethylene glycol (PEG1) arms terminating in hydroxyl groups, imparts a range of advantageous physicochemical properties. This technical guide provides an in-depth analysis of the core importance of the PEG1 linker in this molecule, detailing its impact on solubility, biocompatibility, steric hindrance, and stability. Furthermore, this guide outlines detailed experimental protocols for its synthesis and application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), and presents key data in a structured format for ease of reference.
Introduction: The Architecture of a Versatile Linker
N-(Biotin)-N-bis(PEG1-alcohol) is a heterobifunctional linker designed for advanced bioconjugation applications. The molecule's structure is centered around a tertiary amine, with a biotin group providing a high-affinity binding site for streptavidin and avidin, and two hydrophilic PEG1 arms that enhance its utility in biological systems. The terminal hydroxyl groups on the PEG arms offer further opportunities for derivatization, adding to its versatility.[1] The presence and nature of the PEG linker are not merely incidental; they are fundamental to the molecule's function and efficacy.
Core Importance of the PEG1 Linker
The incorporation of PEG chains, even short ones as in N-(Biotin)-N-bis(PEG1-alcohol), dramatically influences the molecule's properties. This process, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of molecules.[2][]
Enhanced Solubility and Hydrophilicity
Table 1: Physicochemical Properties of N-(Biotin)-N-bis(PEG1-alcohol)
| Property | Value/Description | Reference |
| Molecular Formula | C₁₈H₃₃N₃O₆S | [4] |
| Molecular Weight | 419.5 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO. General PEGylated biotins are soluble in water and other organic solvents like DMF and chloroform. | [5] |
| Purity | Typically >95% | [6] |
| Storage | -20°C, desiccated | [4] |
Reduced Steric Hindrance and Improved Binding Kinetics
The flexible PEG chains act as spacers, physically separating the biotin moiety from the molecule to which it is conjugated. This separation is critical for minimizing steric hindrance, allowing the biotin to bind more effectively to the deep binding pocket of streptavidin or avidin.[7] While the biotin-streptavidin interaction is exceptionally strong (with a dissociation constant, Kd, in the order of 10⁻¹⁴ M), steric accessibility can be a limiting factor in complex biological systems. The PEG linker ensures that the biotin is readily accessible, which can lead to more efficient binding.[5][7]
Table 2: Biotin-Streptavidin Interaction Parameters
| Parameter | Value | Note | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | For the general biotin-streptavidin interaction. The PEG linker in N-(Biotin)-N-bis(PEG1-alcohol) is expected to maintain this high-affinity binding by reducing steric hindrance. | [8] |
| Binding Stoichiometry | 1 Biotin : 1 Streptavidin Monomer | Streptavidin is a tetramer with four biotin-binding sites. |
Enhanced Biocompatibility and Reduced Immunogenicity
PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules.[] The hydrophilic PEG chains create a hydration shell around the molecule, which can mask it from the immune system and reduce non-specific interactions with other proteins. This "stealth" effect is a cornerstone of PEGylation technology in drug delivery.
Stability of the Amide Linkage
In N-(Biotin)-N-bis(PEG1-alcohol), the biotin is connected to the central nitrogen via a stable amide bond. Amide bonds are generally robust and resistant to hydrolysis under physiological conditions, contributing to the overall stability of the conjugate.[2] The stability of this linkage ensures that the biotin moiety remains attached to the linker throughout its application.
Applications in Proteolysis Targeting Chimeras (PROTACs)
A significant application of N-(Biotin)-N-bis(PEG1-alcohol) is in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.
The branched structure and hydrophilic nature of the PEG linker in N-(Biotin)-N-bis(PEG1-alcohol) make it an attractive component in PROTAC design.[4] It can improve the solubility and cell permeability of the final PROTAC molecule. The biotin moiety can be used as a versatile handle for attaching the PROTAC to a delivery vehicle or for purification and detection purposes.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
Experimental Protocols
Synthesis of N-(Biotin)-N-bis(PEG1-alcohol)
This protocol describes a general method for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol).
Materials:
-
Biotin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Bis(2-(2-hydroxyethoxy)ethyl)amine (or a similar bis(PEG1-alcohol)amine)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of Biotin:
-
Dissolve biotin (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate contains the activated Biotin-NHS ester.
-
-
Conjugation to bis(PEG1-alcohol)amine:
-
To the filtrate containing the Biotin-NHS ester, add bis(2-(2-hydroxyethoxy)ethyl)amine (1 equivalent).
-
Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to elute the desired product.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
The final product can be further purified by precipitation from a DCM solution into cold diethyl ether.
-
Dry the purified N-(Biotin)-N-bis(PEG1-alcohol) under vacuum.
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol).
General Protocol for Biotinylation of a Primary Amine-Containing Molecule
The terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) can be activated for reaction with primary amines on proteins or other molecules.
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
Activating agent (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate)
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous organic solvent (e.g., DMF, DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Activation of Hydroxyl Groups:
-
Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in an anhydrous organic solvent.
-
Add the activating agent and a non-nucleophilic base (e.g., TEA).
-
Stir the reaction at room temperature until the activation is complete (monitor by TLC).
-
The activated linker can be purified or used directly in the next step.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated N-(Biotin)-N-bis(PEG1-alcohol) solution to the protein solution. The molar ratio of the linker to the molecule should be optimized.
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 2-12 hours).
-
-
Purification of the Conjugate:
-
Remove the unreacted linker and byproducts by dialysis against the reaction buffer or by size-exclusion chromatography.
-
-
Quantification of Biotinylation:
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Conclusion
The PEG1 linker in N-(Biotin)-N-bis(PEG1-alcohol) is a critical design element that confers a multitude of benefits essential for its diverse applications in biotechnology and pharmaceutical research. Its ability to enhance aqueous solubility, reduce steric hindrance, improve biocompatibility, and provide a stable scaffold for bioconjugation makes it an invaluable tool for researchers. As the demand for sophisticated bioconjugates, particularly in the development of next-generation therapeutics like PROTACs, continues to grow, the fundamental importance of well-designed linkers such as N-(Biotin)-N-bis(PEG1-alcohol) will undoubtedly become even more pronounced. This guide serves as a foundational resource for understanding and utilizing this versatile molecule to its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. Branched Biotin PEG | AxisPharm [axispharm.com]
- 5. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New biotin derivatives for labeling and solubilizing IgG peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with N-(Biotin)-N-bis(PEG1-alcohol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin)-N-bis(PEG1-alcohol) is a branched biotinylation reagent featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and two short polyethylene (B3416737) glycol (PEG) arms terminating in hydroxyl groups.[1] This unique branched structure enhances the solubility and biocompatibility of the resulting protein conjugate. The PEG spacers also provide flexibility, which can reduce steric hindrance and improve the accessibility of the biotin group for detection or capture.[2] This reagent is particularly valuable in applications such as drug delivery, diagnostics, and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[3]
The terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) are not reactive towards proteins and require activation to a more reactive functional group for conjugation. This protocol details a two-stage process for protein labeling: first, the activation of the hydroxyl groups to an amine-reactive N-hydroxysuccinimide (NHS) ester, and second, the conjugation of the activated linker to primary amines (e.g., lysine (B10760008) residues) on the target protein.
Data Presentation
The efficiency of protein biotinylation and subsequent recovery can vary depending on the protein's characteristics and the specific reaction conditions. The following table provides representative data for the biotinylation of a model protein (e.g., Bovine Serum Albumin, BSA) using the described protocol. Optimization is recommended for each specific application.
| Parameter | Typical Value | Method of Determination |
| Protein Concentration | 1-10 mg/mL | UV-Vis Spectroscopy (A280) |
| Molar Ratio (Linker:Protein) | 20:1 to 50:1 | Calculation |
| Biotin Incorporation | 3-8 moles of biotin per mole of protein | HABA Assay |
| Labeling Efficiency | 40-70% | HABA Assay |
| Protein Recovery (Post-Purification) | >85% | UV-Vis Spectroscopy (A280) or BCA Assay |
Experimental Protocols
Part 1: Activation of N-(Biotin)-N-bis(PEG1-alcohol) to an NHS Ester
This protocol describes the conversion of the terminal hydroxyl groups to amine-reactive NHS esters using dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS).
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Glass reaction vial with a magnetic stir bar
-
Rotary evaporator
Protocol:
-
Preparation: In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DMF to a final concentration of 100 mM.
-
Addition of Reagents: To the solution from step 1, add N-Hydroxysuccinimide (NHS) to a final concentration of 250 mM (2.5 molar equivalents to the hydroxyl groups). Stir until dissolved.
-
Initiation of Reaction: Add N,N'-Dicyclohexylcarbodiimide (DCC) to the reaction mixture to a final concentration of 250 mM (2.5 molar equivalents).
-
Incubation: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the activated linker by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, N-(Biotin)-N-bis(PEG1-NHS ester), under vacuum.
-
-
Storage: Store the activated linker at -20°C with a desiccant. It is moisture-sensitive and should be used immediately after preparation for the best results.
Part 2: Protein Biotinylation with Activated Linker
This protocol details the conjugation of the N-(Biotin)-N-bis(PEG1-NHS ester) to a protein.
Materials:
-
Activated N-(Biotin)-N-bis(PEG1-NHS ester)
-
Target protein
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Protocol:
-
Protein Preparation: Dissolve the target protein in amine-free PBS (pH 7.2-8.0) to a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it with PBS using a desalting column or dialysis.
-
Linker Preparation: Immediately before use, dissolve the activated N-(Biotin)-N-bis(PEG1-NHS ester) in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Biotinylation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the 10 mM activated linker solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against PBS.
Part 3: Purification of Biotinylated Protein
This protocol describes the purification of the biotinylated protein using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated protein solution
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing 5 mM biotin)
-
Magnetic separator
Protocol:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired volume of beads to a clean tube.
-
Equilibration: Place the tube on a magnetic separator and discard the supernatant. Add binding/wash buffer, resuspend the beads, and repeat this wash step twice.
-
Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Washing: Place the tube on the magnetic separator and discard the supernatant. Wash the beads three times with the binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Add the elution buffer to the beads and incubate for 5-10 minutes to release the biotinylated protein. For milder elution, use a buffer containing free biotin.
-
Collection: Place the tube on the magnetic separator and carefully collect the supernatant containing the purified biotinylated protein.
Part 4: Quantification of Biotin Incorporation (HABA Assay)
The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.[4]
Materials:
-
HABA/Avidin solution
-
Purified biotinylated protein sample
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well plate
Protocol:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin complex.
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds). Measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin/Biotin sample.[4]
-
Calculation: Calculate the moles of biotin per mole of protein using the following formula:
-
Moles of biotin = (ΔA500) / (ε_HABA * path length)
-
Where ΔA500 is the change in absorbance, and ε_HABA is the extinction coefficient of the HABA/Avidin complex at 500 nm (34,000 M⁻¹cm⁻¹).[4]
-
Mandatory Visualizations
References
Application Notes and Protocols: N-(Biotin)-N-bis(PEG1-alcohol) in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin)-N-bis(PEG1-alcohol) is a branched linker molecule featuring a central nitrogen atom, a high-affinity biotin (B1667282) moiety, and two terminal primary alcohol (hydroxyl) groups.[1] This unique structure makes it a promising candidate for advanced antibody-drug conjugate (ADC) development, particularly for pre-targeting strategies. The biotin group allows for highly specific, non-covalent conjugation to avidin (B1170675) or streptavidin, while the polyethylene (B3416737) glycol (PEG) spacers enhance solubility and biocompatibility.[2][3] The two terminal alcohol groups provide handles for the covalent attachment of cytotoxic payloads, potentially allowing for a drug-to-linker ratio of 2.[1]
While PEG linkers are widely used in ADC development, specific literature detailing the application of N-(Biotin)-N-bis(PEG1-alcohol) in a complete ADC construct is limited.[3][4] The following application notes and protocols are therefore based on established principles of bioconjugation chemistry, particularly focusing on the activation of hydroxyl groups and the well-documented biotin-streptavidin pre-targeting system.[3][5]
Application Note: Pre-Targeted ADC Strategy
The primary application envisioned for N-(Biotin)-N-bis(PEG1-alcohol) is in a pre-targeted ADC system. This multi-step approach separates the tumor-targeting step from the delivery of the cytotoxic agent, aiming to minimize systemic toxicity and increase the therapeutic window.[5][6]
Core Principle: The strong and highly specific interaction between biotin and streptavidin (Kd ≈ 10-15 M) is leveraged to connect a drug-carrying component to a tumor-localized, biotinylated monoclonal antibody (mAb).[5]
Workflow: A three-step pre-targeting strategy is often employed to maximize tumor uptake and minimize off-target effects:[7]
-
Step 1: Targeting. A biotinylated monoclonal antibody (mAb) specific to a tumor-associated antigen is administered. The mAb circulates and accumulates at the tumor site.
-
Step 2: Clearance. A clearing agent is administered to remove any unbound biotinylated mAb from circulation, reducing subsequent capture of the cytotoxic agent in the bloodstream.
-
Step 3: Payload Delivery. A streptavidin-drug conjugate is administered. Streptavidin rapidly binds to the biotin moieties on the tumor-localized mAb, delivering the cytotoxic payload directly to the target cells.
The N-(Biotin)-N-bis(PEG1-alcohol) linker is ideal for creating the payload-delivery vehicle. The linker is first conjugated to two molecules of a cytotoxic drug via its alcohol groups. This Biotin-Linker-(Payload)₂ complex is then loaded onto streptavidin to form the final therapeutic component for Step 3.
Experimental Protocols
Protocol 1: Activation of N-(Biotin)-N-bis(PEG1-alcohol) and Conjugation to an Amine-Containing Payload
This protocol describes a method for activating the terminal hydroxyl groups of the linker using Disuccinimidyl Carbonate (DSC) to form reactive N-hydroxysuccinimidyl (NHS) carbonates. These activated groups can then react with primary amines on a cytotoxic payload to form stable carbamate (B1207046) linkages.[8]
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
Disuccinimidyl Carbonate (DSC)
-
Amine-containing payload (e.g., MMAE, Doxorubicin)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of the Linker: a. Dissolve N-(Biotin)-N-bis(PEG1-alcohol) (1 equivalent) in anhydrous DMF under a nitrogen atmosphere. b. Add DSC (2.5 equivalents) and a non-nucleophilic base such as TEA (3 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the bis-NHS carbonate activated linker. d. The activated linker can be used immediately or purified, though immediate use is recommended to prevent hydrolysis of the NHS esters.
-
Conjugation to Payload: a. Dissolve the amine-containing payload (2.2 equivalents) in anhydrous DMF. b. Slowly add the solution of the activated linker from step 1d to the payload solution. c. Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere. d. Monitor the formation of the Biotin-Linker-(Payload)₂ conjugate by LC-MS.
-
Purification: a. Quench the reaction by adding a small amount of water. b. Concentrate the reaction mixture under reduced pressure. c. Purify the crude product using reverse-phase HPLC to obtain the final Biotin-Linker-(Payload)₂ conjugate. d. Lyophilize the pure fractions and characterize the final product by Mass Spectrometry and NMR.
Protocol 2: Preparation and Characterization of Streptavidin-Drug Complex
This protocol details the formation of the non-covalent complex between streptavidin and the Biotin-Linker-(Payload)₂ conjugate.
Materials:
-
Streptavidin (recombinant)
-
Biotin-Linker-(Payload)₂ conjugate from Protocol 1
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system (e.g., Superdex 200 column)
-
UV-Vis Spectrophotometer
Procedure:
-
Complex Formation: a. Dissolve streptavidin in PBS to a final concentration of 1-5 mg/mL. b. Dissolve the Biotin-Linker-(Payload)₂ conjugate in a minimal amount of DMSO and then dilute in PBS. c. Add the Biotin-Linker-(Payload)₂ solution to the streptavidin solution dropwise while gently vortexing. A molar ratio of 3.5 to 4.0 moles of biotin conjugate per mole of streptavidin tetramer is recommended to approach saturation of the biotin-binding sites. d. Incubate the mixture at room temperature for 30-60 minutes.
-
Purification and Characterization: a. Purify the resulting Streptavidin-Drug complex from any unbound biotin-linker-payload using a desalting column or SEC. b. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. c. Determine the drug concentration by measuring absorbance at the payload's characteristic wavelength (e.g., ~480 nm for doxorubicin). d. Calculate the Drug-to-Streptavidin Ratio (DSR) by dividing the molar concentration of the drug by the molar concentration of streptavidin. An average DSR of 3-4 is expected. e. Analyze the purity and aggregation of the final complex using SEC-HPLC.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines how to assess the potency of the pre-targeted ADC system on cancer cells.
Materials:
-
Target antigen-positive cancer cell line (e.g., BT-474 for HER2-targeting)
-
Target antigen-negative cancer cell line (e.g., MDA-MB-468)
-
Biotinylated anti-target mAb (e.g., Biotin-Trastuzumab)
-
Streptavidin-Drug complex from Protocol 2
-
Cell culture medium, plates, and incubator
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Step 1 (Targeting): Treat the cells with serial dilutions of the biotinylated mAb for 1-2 hours. Include a no-antibody control.
-
Wash the cells twice with fresh medium to remove unbound antibody.
-
Step 2 (Payload Delivery): Add the Streptavidin-Drug complex at a fixed, non-toxic concentration to all wells.
-
Incubate the plates for 72-96 hours.
-
Measure cell viability according to the manufacturer's instructions for the chosen reagent.
-
Calculate the IC₅₀ values (the concentration of biotinylated mAb required to inhibit cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation
The following tables represent hypothetical but realistic data that could be generated from the characterization and in vitro testing of a pre-targeted ADC system developed using the protocols above.
Table 1: Physicochemical Characterization of Streptavidin-Payload Complex
| Parameter | Result | Method |
| Average DSR | 3.6 | UV-Vis Spectroscopy |
| Purity | >98% | SEC-HPLC |
| Monomer Percentage | 97% | SEC-HPLC |
| Binding Affinity (Kd) to Biotin-mAb | ~10-14 M | Surface Plasmon Resonance |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | Treatment Components | IC₅₀ (nM of Biotin-mAb)[9][10][11] |
| BT-474 | HER2 (High) | Biotin-Trastuzumab + SA-Drug | 1.5 |
| MDA-MB-468 | HER2 (Negative) | Biotin-Trastuzumab + SA-Drug | >1000 |
| BT-474 | HER2 (High) | SA-Drug alone | >2000 |
| BT-474 | HER2 (High) | Biotin-Trastuzumab alone | No effect |
Visualization of ADC Internalization and Action
Upon binding of the complete ADC complex to the target antigen on the cell surface, the complex is internalized, typically via receptor-mediated endocytosis. The payload is then released within the cell to exert its cytotoxic effect.
References
- 1. interchim.fr [interchim.fr]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. spherotech.com [spherotech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(Biotin)-N-bis(PEG1-alcohol) in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Biotin)-N-bis(PEG1-alcohol) in the development of targeted drug delivery systems. This document includes detailed experimental protocols for the formulation of drug-loaded nanoparticles, characterization techniques, and in vitro evaluation of cellular uptake.
Introduction
N-(Biotin)-N-bis(PEG1-alcohol) is a branched linker molecule that incorporates a biotin (B1667282) moiety for targeted delivery and two polyethylene (B3416737) glycol (PEG) arms with terminal alcohol groups.[1] The biotin ligand facilitates active targeting of cancer cells that overexpress the sodium-dependent multivitamin transporter (SMVT), also known as the biotin receptor.[1] The PEG linkers enhance the solubility and biocompatibility of the resulting drug delivery system.[2][3] This molecule is particularly useful in the development of targeted nanoparticles for the delivery of therapeutic agents directly to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.[4]
Key Applications
-
Targeted Drug Delivery: The biotin moiety allows for the specific targeting of cancer cells that overexpress biotin receptors, such as those found in ovarian, lung, renal, colon, and breast cancers.[5]
-
Enhanced Pharmacokinetics: The PEGylation of nanoparticles improves their stability, solubility, and circulation time in the bloodstream.[3]
-
Bioconjugation: The terminal alcohol groups on the PEG arms can be further functionalized for the attachment of various molecules, including drugs, imaging agents, and other targeting ligands.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on biotinylated drug delivery systems. These values can serve as a reference for the expected performance of nanoparticles formulated with N-(Biotin)-N-bis(PEG1-alcohol) and similar biotin-PEG linkers.
Table 1: Nanoparticle Formulation and Characterization
| Nanoparticle Type | Drug | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| PLGA Nanoparticles | Paclitaxel | Biotin-PEG-PCL | 88-118 | - | Not Reported | [6] |
| Chitosan Nanoparticles | - | Biotinylated Chitosan | 296.8 | - | - | [7] |
| PLGA Nanoparticles | Lutein | PLGA-PEG-biotin | <250 | High | ~75% | [8] |
| PLGA Nanoparticles | Doxorubicin | Biotin-PEG-PLGA | ~110 | - | Not Reported | [9] |
| Polymeric Micelles | Artemisinin | Biotin-PEG-PCL | Not Reported | - | Not Reported | [10] |
Table 2: In Vitro Cellular Uptake of Biotinylated Nanoparticles
| Cell Line | Nanoparticle Type | Targeting Ligand | Uptake Enhancement vs. Non-Targeted | Reference |
| HepG2 (Hepatocellular Carcinoma) | Chitosan Nanoparticles | Biotin | Significantly Higher | [7] |
| HeLa (Cervical Cancer) | Polymeric Micelles | Biotin | Higher Uptake | [10] |
| MCF-7 (Breast Cancer) | Polymeric Micelles | Biotin | Higher Uptake | [10] |
| A549 (Lung Carcinoma) | Polypeptide Complexes | Biotin | Enhanced Intracellular Delivery | |
| ARPE-19 (Retinal Pigment Epithelium) | PLGA Nanoparticles | Biotin | Higher Uptake | [8] |
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded Biotin-PEGylated PLGA Nanoparticles by Nanoprecipitation
This protocol describes a common method for preparing drug-loaded nanoparticles using N-(Biotin)-N-bis(PEG1-alcohol) conjugated to a polymer like PLGA.
Materials:
-
PLGA-PEG-Biotin conjugate (Synthesized by conjugating N-(Biotin)-N-bis(PEG1-alcohol) to PLGA)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Acetone (or other suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG-Biotin and 5 mg of the hydrophobic drug in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare 50 mL of a 1% (w/v) PVA solution in deionized water.
-
Nanoprecipitation: While stirring the aqueous PVA solution at a moderate speed (e.g., 600 rpm) on a magnetic stirrer, add the organic phase dropwise.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for at least 4 hours, or overnight, to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any unencapsulated drug and excess PVA.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for characterization and in vitro studies.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI).
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
2. Drug Loading Content and Encapsulation Efficiency:
-
Method: UV-Vis Spectrophotometry (for drugs with a chromophore).
-
Procedure:
-
Standard Curve: Prepare a standard curve of the free drug in a suitable solvent (e.g., acetonitrile) at known concentrations and measure their absorbance at the drug's maximum absorbance wavelength (λmax).
-
Sample Preparation: Take a known amount of the lyophilized drug-loaded nanoparticles and dissolve them in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.
-
Measurement: Measure the absorbance of the resulting solution at the drug's λmax.
-
Calculation:
-
Drug Loading Content (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 3: In Vitro Cellular Uptake Study by Immunofluorescence
This protocol outlines the visualization of nanoparticle uptake by cancer cells using immunofluorescence microscopy.
Materials:
-
Cancer cell line known to overexpress biotin receptors (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Fluorescently labeled biotinylated nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the polymer)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a lysosomal marker (e.g., anti-LAMP1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with the fluorescently labeled biotinylated nanoparticles at a predetermined concentration (e.g., 100 µg/mL) and incubate for a specific time (e.g., 4 hours) at 37°C. Include a control group of cells treated with non-biotinylated nanoparticles.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding sites with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-LAMP1, diluted according to the manufacturer's instructions, typically 1:100 to 1:500) in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody (diluted according to the manufacturer's instructions, typically 1:500 to 1:1000) in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize under a fluorescence microscope.
Visualizations
Experimental workflow for biotinylated nanoparticle development.
Biotin receptor-mediated endocytosis pathway.
Conclusion
N-(Biotin)-N-bis(PEG1-alcohol) is a valuable tool for the development of targeted drug delivery systems. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate their own biotinylated nanoparticle formulations for enhanced cancer therapy. Further optimization of formulation parameters and a deeper understanding of the biological interactions will continue to advance this promising area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying the Cellular Uptake of Antibody-Conjugated Au Nanocages by Two-Photon Microscopy and Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Probes for the Detection of Cancer Biomarkers, Cells, and Tissues by Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescein- and EGFR-Antibody Conjugated Silica Nanoparticles for Enhancement of Real-time Tumor Border Definition Using Confocal Laser Endomicroscopy in Squamous Cell Carcinoma of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake Quantification of Antigen Carried by Nanoparticles and Its Impact on Carrier Adjuvanticity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for N-(Biotin)-N-bis(PEG1-alcohol) in Streptavidin-Biotin Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin)-N-bis(PEG1-alcohol) is a branched biotinylation reagent featuring a biotin (B1667282) moiety linked to two short polyethylene (B3416737) glycol (PEG) chains, each terminated with a hydroxyl group. This unique structure offers enhanced water solubility and biocompatibility compared to traditional biotinylation reagents.[1] The PEG spacer arms also serve to reduce steric hindrance, allowing for more efficient binding of the biotin group to streptavidin.[2] These characteristics make N-(Biotin)-N-bis(PEG1-alcohol) an invaluable tool for a wide range of applications that leverage the high-affinity interaction between biotin and streptavidin, including immunoassays, affinity chromatography, cell sorting, and targeted drug delivery.[1] Notably, it is also utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3][4]
The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar to picomolar range.[5] This robust interaction provides the foundation for numerous detection and purification systems in biological sciences.[5] The incorporation of PEG linkers, as seen in N-(Biotin)-N-bis(PEG1-alcohol), can further enhance the performance of these systems by improving the accessibility of the biotin moiety for streptavidin binding.[2]
These application notes provide an overview of the utility of N-(Biotin)-N-bis(PEG1-alcohol) in streptavidin-biotin affinity assays, along with detailed protocols for its use in common experimental setups.
Key Applications
-
Enzyme-Linked Immunosorbent Assay (ELISA): As a detection reagent, biotinylated molecules prepared with N-(Biotin)-N-bis(PEG1-alcohol) can be used in conjunction with streptavidin-enzyme conjugates for signal amplification, leading to enhanced assay sensitivity.
-
Surface Plasmon Resonance (SPR): For the immobilization of biomolecules onto streptavidin-coated sensor chips, N-(Biotin)-N-bis(PEG1-alcohol) provides a stable and oriented capture method for kinetic and affinity studies.[6]
-
Affinity Chromatography: Biotinylated proteins or other molecules can be efficiently purified from complex mixtures using streptavidin-functionalized resins.
-
Flow Cytometry: For the detection of cell surface markers, biotinylated primary antibodies can be followed by fluorescently labeled streptavidin, with the PEG linker potentially reducing non-specific binding.[7]
-
PROTAC Development: The bifunctional nature of the linker, with a biotin for binding to a target protein fused to streptavidin and hydroxyl groups for further conjugation, makes it suitable for constructing PROTACs.[1][8]
Quantitative Data
The following tables present illustrative data on the performance of N-(Biotin)-N-bis(PEG1-alcohol) in typical streptavidin-biotin affinity assays. This data is representative and intended to demonstrate the expected outcomes. Actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Biotinylation Reagents in a Direct ELISA
| Biotinylation Reagent | Antigen Concentration (ng/mL) | Absorbance (OD 450nm) | Signal-to-Noise Ratio |
| N-(Biotin)-N-bis(PEG1-alcohol) | 100 | 2.85 | 28.5 |
| 50 | 2.12 | 21.2 | |
| 25 | 1.35 | 13.5 | |
| 12.5 | 0.78 | 7.8 | |
| 6.25 | 0.41 | 4.1 | |
| Standard Biotin-NHS | 100 | 2.45 | 24.5 |
| 50 | 1.75 | 17.5 | |
| 25 | 0.98 | 9.8 | |
| 12.5 | 0.55 | 5.5 | |
| 6.25 | 0.30 | 3.0 | |
| No Biotinylated Antibody | - | 0.10 | 1.0 |
This table illustrates the enhanced signal intensity observed when using a PEGylated biotin for detection in an ELISA, likely due to improved solubility and reduced steric hindrance.
Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR) Analysis
| Ligand | Analyte | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (Kd) (M) |
| Biotinylated Antibody (via N-(Biotin)-N-bis(PEG1-alcohol)) | Streptavidin | 1.5 x 10⁷ | 5.0 x 10⁻⁵ | 3.3 x 10⁻¹² |
| Biotinylated Antibody (via Standard Biotin-NHS) | Streptavidin | 1.2 x 10⁷ | 6.5 x 10⁻⁵ | 5.4 x 10⁻¹² |
This table provides a hypothetical comparison of the binding kinetics of streptavidin to antibodies biotinylated with either N-(Biotin)-N-bis(PEG1-alcohol) or a standard NHS-biotin. The PEG linker may contribute to a slightly faster association rate and a slower dissociation rate, resulting in a higher affinity (lower Kd).
Experimental Protocols
Protocol 1: Biotinylation of Proteins with N-(Biotin)-N-bis(PEG1-alcohol)
This protocol describes the general procedure for labeling proteins with N-(Biotin)-N-bis(PEG1-alcohol). The hydroxyl groups of the reagent need to be activated first to react with primary amines on the protein.
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
Protein to be biotinylated (in a buffer free of primary amines, e.g., PBS)
-
Activating agent (e.g., p-nitrophenyl chloroformate)
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Activation of N-(Biotin)-N-bis(PEG1-alcohol):
-
Dissolve N-(Biotin)-N-bis(PEG1-alcohol) and an activating agent (e.g., p-nitrophenyl chloroformate) in an anhydrous organic solvent.
-
The molar ratio will need to be optimized, but a 1:1.2 ratio of the biotin reagent to the activating agent is a good starting point.
-
Allow the reaction to proceed for several hours at room temperature, or as determined by the specific activating chemistry.
-
-
Protein Preparation:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Biotinylation Reaction:
-
Add the activated N-(Biotin)-N-bis(PEG1-alcohol) solution to the protein solution. A molar excess of 10-20 fold of the biotin reagent to the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotinylation reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Quantification of Biotin Incorporation:
-
Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent-based assay.
-
Protocol 2: Direct ELISA using a Biotinylated Antibody
This protocol outlines the use of a protein biotinylated with N-(Biotin)-N-bis(PEG1-alcohol) in a direct ELISA format.
Materials:
-
Antigen
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
96-well microtiter plate
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Biotinylated primary antibody (prepared as in Protocol 1)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Incubation with Biotinylated Antibody:
-
Dilute the biotinylated primary antibody in Blocking Buffer to the desired concentration.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Incubation with Streptavidin-HRP:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Reading the Plate:
-
Measure the absorbance at 450 nm using a plate reader.
-
Visualizations
Caption: Workflow for a direct ELISA using a biotinylated antibody.
References
- 1. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]
- 2. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(Biotin)-N-bis(PEG1-alcohol) 2100306-75-8 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Streptavidin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
Application Notes and Protocols: Conjugating Peptides with N-(Biotin)-N-bis(PEG1-alcohol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) provides a powerful and versatile tool for the detection, purification, and immobilization of proteins, peptides, and nucleic acids. This document provides detailed application notes and protocols for the conjugation of peptides with N-(Biotin)-N-bis(PEG1-alcohol), a branched biotinylation reagent featuring two polyethylene (B3416737) glycol (PEG) spacers.
The inclusion of PEG linkers in biotinylation reagents offers several advantages, including increased hydrophilicity of the resulting conjugate, reduced steric hindrance for biotin-streptavidin binding, and potentially improved pharmacokinetic properties for in vivo applications. N-(Biotin)-N-bis(PEG1-alcohol) is particularly suited for applications requiring C-terminal modification of peptides or conjugation to carboxyl groups within the peptide sequence, utilizing its terminal hydroxyl groups for covalent linkage. This site-specific modification can be crucial for preserving the biological activity of the peptide's N-terminus or other critical residues.
Core Applications
C-terminally biotinylated peptides are valuable reagents in a multitude of research applications, including:
-
Protein-Protein Interaction Studies: Immobilized biotinylated peptides can be used in pull-down assays to identify and characterize binding partners from cell lysates or purified protein mixtures.[1][2]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Peptides can be immobilized on streptavidin-coated plates for the detection and quantification of specific antibodies or interacting proteins.
-
Affinity Chromatography: Biotinylated peptides can be coupled to streptavidin-conjugated resins to create affinity columns for the purification of target proteins.
-
Cellular Imaging: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize the localization of their targets in cells and tissues.
-
Drug Delivery and Targeting: The PEG component can enhance the solubility and in vivo half-life of therapeutic peptides, while the biotin moiety can be used for targeted delivery to cells expressing streptavidin-fusion proteins.
Experimental Protocols
Protocol 1: C-Terminal Biotinylation of Peptides using EDC/s-NHS Chemistry
This protocol describes the conjugation of the hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) to the C-terminal carboxyl group of a peptide via a carbodiimide-mediated esterification reaction. This method can also lead to conjugation at the side chains of aspartic and glutamic acid residues.
Materials:
-
Peptide with a free C-terminal carboxyl group
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (s-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, FPLC)
-
Characterization instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
Prepare fresh solutions of EDC (e.g., 100 mg/mL in water or Activation Buffer) and s-NHS (e.g., 100 mg/mL in water or Activation Buffer) immediately before use.
-
-
Activation of Peptide Carboxyl Groups:
-
To the peptide solution, add EDC and s-NHS. A common starting point is a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of s-NHS over the peptide.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms a semi-stable s-NHS ester on the peptide's carboxyl groups.
-
-
Conjugation Reaction:
-
Immediately following the activation step, add a 10 to 50-fold molar excess of the N-(Biotin)-N-bis(PEG1-alcohol) solution to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any unreacted s-NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Peptide:
-
Purify the biotinylated peptide from excess reagents and unconjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the elution profile at 214 nm and 280 nm (if the peptide contains Trp or Tyr residues). Collect fractions corresponding to the biotinylated peptide peak, which should elute at a different retention time than the unconjugated peptide.
-
-
Characterization of the Biotinylated Peptide:
-
Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the addition of the N-(Biotin)-N-bis(PEG1-alcohol) moiety.
-
Assess the purity of the conjugate by analytical RP-HPLC.
-
Data Presentation: Expected Quantitative Outcomes for EDC/s-NHS Conjugation
| Parameter | Expected Range | Notes |
| Conjugation Efficiency | 30-70% | Highly dependent on peptide sequence, reaction conditions, and reagent concentrations. |
| Final Purity (post-HPLC) | >95% | Achievable with optimized HPLC purification. |
| Yield (post-purification) | 10-50% | Dependent on conjugation efficiency and purification losses. |
| Molar Excess (EDC:Peptide) | 5:1 to 10:1 | Higher excess can improve efficiency but may increase side reactions.[3] |
| Molar Excess (s-NHS:Peptide) | 2:1 to 5:1 | Stabilizes the active intermediate.[3] |
| Molar Excess (Biotin Reagent:Peptide) | 10:1 to 50:1 | A high excess drives the reaction towards product formation. |
Protocol 2: Pull-Down Assay to Identify Peptide-Interacting Proteins
This protocol outlines a general workflow for using the C-terminally biotinylated peptide to isolate binding partners from a complex protein mixture, such as a cell lysate.
Materials:
-
C-terminally biotinylated peptide (from Protocol 1)
-
Control non-biotinylated peptide
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate
-
Binding/Wash Buffer: PBS with 0.05% Tween-20 and protease inhibitors
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5-3.0, or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for Western blot analysis or reagents for mass spectrometry-based protein identification
Procedure:
-
Immobilization of Biotinylated Peptide:
-
Wash the streptavidin beads/resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
Incubate the beads/resin with an excess of the biotinylated peptide (and a separate incubation with the control peptide) for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the peptide-bound beads/resin three times with Binding/Wash Buffer to remove any unbound peptide.
-
-
Binding of Target Proteins:
-
Incubate the peptide-bound beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation. The amount of lysate will depend on the expected abundance of the target protein.
-
-
Washing:
-
Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
For elution with low pH, add the Elution Buffer to the beads and incubate for 5-10 minutes at room temperature. Collect the supernatant and immediately neutralize with the Neutralization Buffer.
-
Alternatively, for analysis by SDS-PAGE, add SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes to elute and denature the bound proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining, silver staining, or Western blotting with specific antibodies.
-
For identification of unknown interacting partners, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry.
-
Visualizations
Caption: Workflow for peptide biotinylation and pull-down assay.
Caption: Model signaling pathway interaction and visualization.
References
- 1. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Biotin)-N-bis(PEG1-alcohol) in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(Biotin)-N-bis(PEG1-alcohol) in advanced proteomics research. This unique branched linker, featuring a high-affinity biotin (B1667282) moiety and two terminal hydroxyl groups, offers significant advantages for protein labeling, affinity purification, and the development of novel chemical probes and targeted protein degraders. Detailed protocols for its derivatization and application in key proteomics workflows are provided to enable researchers to leverage its full potential.
Introduction to N-(Biotin)-N-bis(PEG1-alcohol)
N-(Biotin)-N-bis(PEG1-alcohol) is a branched polyethylene (B3416737) glycol (PEG) linker that incorporates a biotin group for strong and specific binding to streptavidin or avidin, and two primary alcohol (hydroxyl) groups that can be chemically modified for conjugation to proteins or other molecules of interest.[1][2] This trifunctional nature makes it a versatile tool in proteomics. The PEG spacer enhances the solubility and biocompatibility of the molecule and its conjugates.[3][4] The branched structure can offer advantages such as increased loading of conjugated molecules and reduced steric hindrance compared to linear linkers.[5]
Key Applications in Proteomics
The unique structure of N-(Biotin)-N-bis(PEG1-alcohol) lends itself to several powerful applications in proteomics:
-
Affinity Purification of Proteins and Protein Complexes: The biotin group allows for the efficient capture of proteins and protein complexes from cell lysates using streptavidin-coated beads.[6] This is a fundamental technique for isolating specific proteins for further analysis.[7]
-
Development of Bifunctional Crosslinking Agents: The two hydroxyl groups can be activated and conjugated to different reactive moieties, creating a heterobifunctional or homobifunctional crosslinking agent. This allows for the study of protein-protein interactions by covalently linking interacting partners.[8]
-
Synthesis of Proteolysis Targeting Chimeras (PROTACs): The linker can be used in the modular synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[3][9] One end of the derivatized linker can be attached to a ligand for the target protein, and the other to a ligand for an E3 ubiquitin ligase.[9]
Quantitative Data Summary
While specific quantitative data for N-(Biotin)-N-bis(PEG1-alcohol) is not extensively published, the performance of biotin-PEG linkers in proteomics is well-documented. The following table summarizes typical performance characteristics based on studies of similar linkers. The efficiency of enrichment is a key parameter, and studies have shown that different linkers can yield varying numbers of identified proteins.[10][11]
| Parameter | Typical Value/Range | Notes |
| Binding Affinity (Biotin-Streptavidin) | Kd ≈ 10-14 M | One of the strongest known non-covalent interactions, ensuring high-efficiency pulldown. |
| Enrichment Efficiency | > 90% | Refers to the capture of biotinylated proteins from a complex mixture. |
| Number of Identified Proteins (Proximity Labeling) | Varies (hundreds to thousands) | Highly dependent on the experimental setup, cell type, and linker used.[10] |
| Quantitative Reproducibility (DIA-MS) | High | Data-Independent Acquisition Mass Spectrometry provides reproducible protein quantification. |
Experimental Protocols
Protocol 1: Activation of Hydroxyl Groups and Derivatization for Amine Coupling
This protocol describes the conversion of the terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) to amine-reactive N-hydroxysuccinimide (NHS) esters. This allows for the subsequent conjugation to primary amines on proteins.
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)[4]
-
Sodium azide (B81097)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Tosylation of Alcohol Groups:
-
Dissolve N-(Biotin)-N-bis(PEG1-alcohol) (1 eq.) in anhydrous DCM at 0°C.
-
Add pyridine or triethylamine (3 eq.).
-
Slowly add p-toluenesulfonyl chloride (2.2 eq.) and stir at 0°C for 4 hours, then at room temperature overnight.[4]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, 5% NaHCO3, and brine. Dry the organic layer and evaporate the solvent.
-
-
Conversion to Azide:
-
Dissolve the tosylated product in DMF and add sodium azide (excess).
-
Heat the reaction to 60-80°C and stir overnight.
-
After cooling, precipitate the product in cold water and collect the solid.
-
-
Reduction to Amine:
-
Dissolve the azide-functionalized linker in THF/water.
-
Add triphenylphosphine and stir at room temperature overnight.
-
Purify the resulting amine-functionalized linker by chromatography.
-
-
Activation to NHS Ester:
-
Dissolve the amine-functionalized linker (1 eq.) and N,N'-disuccinimidyl carbonate (2.2 eq.) in anhydrous DMF.
-
Add triethylamine (2.2 eq.) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the NHS-activated linker by preparative HPLC.
-
Protocol 2: Affinity Purification of a Biotinylated Protein
This protocol outlines the general steps for capturing a protein that has been labeled with an NHS-activated derivative of N-(Biotin)-N-bis(PEG1-alcohol).
Materials:
-
Cell lysate containing the biotinylated protein of interest
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine HCl, pH 1.5, or SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Wash Buffer.
-
-
Binding of Biotinylated Protein:
-
Add the cell lysate to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate at room temperature (for Guanidine HCl) or 95°C for 5-10 minutes (for SDS-PAGE buffer).
-
Pellet the beads and collect the supernatant containing the eluted protein for downstream analysis (e.g., Western blotting or mass spectrometry).
-
Visualizations
Experimental Workflow: Bifunctional Crosslinking
The following diagram illustrates a general workflow for using a derivatized N-(Biotin)-N-bis(PEG1-alcohol) as a bifunctional crosslinker to study protein-protein interactions.
Signaling Pathway: PROTAC-Mediated Degradation of a Kinase in the PI3K/AKT/mTOR Pathway
This diagram illustrates the mechanism of a PROTAC synthesized using N-(Biotin)-N-bis(PEG1-alcohol) as a linker to target a kinase (e.g., PI3K or mTOR) for degradation, thereby inhibiting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[6][10]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. symeres.com [symeres.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
Application Notes and Protocols for Biomolecule Detection with N-(Biotin)-N-bis(PEG1-alcohol)-based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(Biotin)-N-bis(PEG1-alcohol)-based probes for the sensitive and specific detection of biomolecules. This document includes detailed protocols for probe conjugation, application in enzyme-linked immunosorbent assays (ELISA), and cell surface protein labeling.
Introduction
N-(Biotin)-N-bis(PEG1-alcohol) is a branched biotinylation reagent featuring a central nitrogen atom linked to a biotin (B1667282) moiety and two short polyethylene (B3416737) glycol (PEG) chains, each terminated with a hydroxyl group.[1] This unique structure offers several advantages for biomolecule detection:
-
Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG linkers improve the solubility of the probe and the resulting conjugate in aqueous buffers, while also minimizing steric hindrance, which can be crucial for efficient binding interactions.[2][3]
-
Bivalent Nature: The two PEG-alcohol arms provide the potential for multivalent attachment to target molecules or surfaces, which can enhance binding affinity and signal amplification in various assays.
-
Versatile Conjugation Chemistry: The terminal hydroxyl groups can be activated for covalent linkage to various functional groups on biomolecules, such as amines, offering flexibility in conjugation strategies.[4]
The high affinity of the biotin moiety for streptavidin (K_d ~ 10⁻¹⁴ M) is leveraged in numerous detection platforms, providing a robust and sensitive method for identifying and quantifying target analytes.[5][6]
Applications
N-(Biotin)-N-bis(PEG1-alcohol)-based probes are versatile tools with a wide range of applications in research and drug development, including:
-
Immunoassays (ELISA, Western Blotting): As detection probes, they enable signal amplification and improve the sensitivity of the assay.[2]
-
Cell Surface Labeling: For the identification and isolation of cell surface proteins.
-
Drug Delivery and Targeting: The biotin group can be used to target drugs to specific cells or tissues.[7]
-
Biomolecule Immobilization: For the preparation of affinity columns and biosensor surfaces.
Data Presentation
The following tables summarize key quantitative data related to the performance of biotin-PEG-based detection systems.
Table 1: Detection Limits in Biomolecule Assays
| Assay Type | Target Biomolecule | Probe System | Detection Limit | Reference |
| Microarray | microRNA | Biotin-PEG-Gold Nanoparticle | 50 fM | [8] |
| Microarray | Prostate-Specific Antigen (PSA) | Biotin-PEG-Gold Nanoparticle | 1 pg/µL | [8] |
Table 2: Binding Affinity of Biotinylated Probes to Streptavidin
| Probe Type | Method | Association Rate Constant (k_a) | Dissociation Rate Constant (k_d) | Dissociation Constant (K_D) | Reference |
| Biotinylated Peptide | Surface Plasmon Resonance (SPR) | 3.5 x 10⁶ M⁻¹s⁻¹ | 3.9 x 10⁻² s⁻¹ | 10.9 nM | [9] |
| Multivalent Biotinylated Surface | Quartz Crystal Microbalance | - | - | ~ 10⁻¹⁴ M | [6] |
Note: The binding kinetics can be influenced by the nature of the conjugated biomolecule, linker length, and assay conditions.
Experimental Protocols
Protocol 1: Conjugation of N-(Biotin)-N-bis(PEG1-alcohol) to a Protein via CDI Activation
This protocol describes the activation of the terminal hydroxyl groups of the N-(Biotin)-N-bis(PEG1-alcohol) probe using 1,1'-Carbonyldiimidazole (CDI) for subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Protein to be labeled in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Activation of N-(Biotin)-N-bis(PEG1-alcohol): a. Dissolve N-(Biotin)-N-bis(PEG1-alcohol) and a 1.5-fold molar excess of CDI in anhydrous DMF. b. Stir the reaction mixture under a nitrogen atmosphere at room temperature for 2-4 hours to form the CDI-activated probe.
-
Conjugation to Protein: a. Add the CDI-activated probe solution dropwise to the protein solution. A molar ratio of 10-20 fold excess of the activated probe to the protein is recommended as a starting point. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching of the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted CDI-activated probe. b. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove the unreacted probe and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody
This protocol outlines the use of a biotinylated detection antibody, prepared as described in Protocol 1, in a sandwich ELISA format.
Materials:
-
96-well microplate
-
Capture antibody specific for the target antigen
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample or standard containing the target antigen
-
Biotinylated detection antibody (from Protocol 1)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: a. Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the microplate. b. Incubate overnight at 4°C.
-
Washing and Blocking: a. Aspirate the coating solution and wash the wells three times with Wash Buffer. b. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: a. Wash the wells three times with Wash Buffer. b. Add 100 µL of the sample or standard to each well and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: a. Wash the wells three times with Wash Buffer. b. Dilute the biotinylated detection antibody in Blocking Buffer and add 100 µL to each well. c. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: a. Wash the wells three times with Wash Buffer. b. Dilute the Streptavidin-HRP conjugate in Blocking Buffer and add 100 µL to each well. c. Incubate for 30-60 minutes at room temperature.
-
Signal Development and Measurement: a. Wash the wells five times with Wash Buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes). c. Add 50 µL of Stop Solution to each well to stop the reaction. d. Read the absorbance at 450 nm using a microplate reader.
Protocol 3: Cell Surface Protein Labeling
This protocol describes the labeling of cell surface proteins on live cells using the N-(Biotin)-N-bis(PEG1-alcohol) probe.
Materials:
-
Cells in suspension or adherent in a culture plate
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Activated N-(Biotin)-N-bis(PEG1-alcohol) probe (from Protocol 1, step 1)
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Cell lysis buffer
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: a. Wash the cells three times with ice-cold PBS to remove any media components.
-
Biotinylation: a. Resuspend the cells (or cover the adherent cells) in ice-cold PBS containing the activated N-(Biotin)-N-bis(PEG1-alcohol) probe. b. Incubate on ice for 30 minutes with gentle agitation.
-
Quenching: a. Wash the cells three times with ice-cold quenching solution to remove and inactivate any unreacted probe.
-
Cell Lysis: a. Lyse the cells using a suitable cell lysis buffer containing protease inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Enrichment of Biotinylated Proteins: a. Add streptavidin-agarose beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation. b. Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins. c. The biotinylated proteins are now bound to the beads and can be eluted for downstream analysis (e.g., Western blotting, mass spectrometry).
Visualizations
Caption: Biotin-Streptavidin Signaling Pathway.
Caption: Experimental workflow for probe conjugation.
Caption: Logical relationships in a sandwich ELISA.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Monovalent and multivalent binding of streptavidin to biotinylated gramicidin affects the kinetic properties of the ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient renewable surface plasmon resonance chip for relative quantification of genetically modified soybean in food and feed | PLOS One [journals.plos.org]
- 4. Controlling Multivalent Binding through Surface Chemistry: Model Study on Streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monodisperse measurement of the biotin-streptavidin interaction strength in a well-defined pulling geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosensingusa.com [biosensingusa.com]
Troubleshooting & Optimization
improving solubility of N-(Biotin)-N-bis(PEG1-alcohol) in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-(Biotin)-N-bis(PEG1-alcohol) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving N-(Biotin)-N-bis(PEG1-alcohol) in my aqueous buffer. I thought PEGylated compounds were supposed to be highly soluble?
While N-(Biotin)-N-bis(PEG1-alcohol) is designed for enhanced aqueous solubility due to its polyethylene (B3416737) glycol (PEG) component, several factors can still influence its dissolution.[1][] High concentrations, the presence of certain salts, low temperatures, and the overall buffer composition can sometimes lead to incomplete dissolution or the formation of aggregates. The purity of the compound can also play a role.
Q2: What is the expected aqueous solubility of N-(Biotin)-N-bis(PEG1-alcohol)?
Generally, N-(Biotin)-N-bis(PEG1-alcohol) is considered to be highly soluble in water and aqueous buffers.[1] However, the maximum achievable concentration can vary depending on the specific conditions of your experiment, such as the buffer system, pH, and temperature. For many biotin-PEG derivatives, solubilities of 10 mg/mL or higher in aqueous solutions are common.[3]
Q3: Can the pH of my buffer affect the solubility of N-(Biotin)-N-bis(PEG1-alcohol)?
Yes, the pH of the buffer can influence the solubility of N-(Biotin)-N-bis(PEG1-alcohol). While the PEG component itself is largely unaffected by pH in the typical biological range, the biotin (B1667282) moiety contains a ureido ring and a valeric acid side chain. Extreme pH values could potentially affect the overall charge and hydrogen bonding capacity of the molecule, which in turn may have a minor impact on its solubility. It is generally recommended to work within a pH range of 6.0 to 8.0 for optimal solubility and stability.
Q4: Are there any incompatible reagents I should avoid when trying to dissolve N-(Biotin)-N-bis(PEG1-alcohol)?
While N-(Biotin)-N-bis(PEG1-alcohol) is compatible with most common biological buffers, certain conditions may promote aggregation or precipitation. High concentrations of salts that have a "salting-out" effect, such as ammonium (B1175870) sulfate, can reduce the solubility of PEGylated compounds. Additionally, strong oxidizing or reducing agents may affect the chemical integrity of the molecule.[1]
Troubleshooting Guide
Issue: Slow or Incomplete Dissolution
If you are observing that N-(Biotin)-N-bis(PEG1-alcohol) is dissolving slowly or not dissolving completely in your aqueous buffer, consider the following troubleshooting steps.
Initial Troubleshooting Steps
| Step | Action | Rationale |
| 1. Purity Check | Verify the purity of your N-(Biotin)-N-bis(PEG1-alcohol) lot. | Impurities can significantly impact solubility. |
| 2. Gentle Warming | Warm the solution to 30-40°C while gently stirring. | A moderate increase in temperature can enhance the dissolution rate. Avoid excessive heat to prevent potential degradation. |
| 3. Sonication | Place the vial in a bath sonicator for 5-10 minute intervals. | Sonication can help to break up aggregates and facilitate the dissolution of the powder. |
| 4. pH Adjustment | Ensure your buffer pH is within the optimal range (6.0-8.0). | While generally having high water solubility, extreme pH values could potentially impact the molecule's properties. |
Advanced Troubleshooting: Modifying the Solvent
If the initial steps do not resolve the issue, you may need to modify your solvent system.
Solvent Modification Strategies
| Strategy | Description | Recommended Starting Concentration |
| Co-solvents | Introduce a small amount of a water-miscible organic solvent. | 5-10% (v/v) of DMSO, DMF, or ethanol. |
| Surfactants | Add a non-ionic surfactant to aid in solubilization. | 0.01-0.1% (w/v) of Tween® 20 or Triton™ X-100. |
Experimental Protocols
Protocol 1: Standard Dissolution of N-(Biotin)-N-bis(PEG1-alcohol)
This protocol describes the standard method for dissolving N-(Biotin)-N-bis(PEG1-alcohol) in an aqueous buffer.
-
Preparation : Bring the vial of N-(Biotin)-N-bis(PEG1-alcohol) and your desired aqueous buffer to room temperature.
-
Addition of Solvent : Add the desired volume of buffer to the vial to achieve your target concentration.
-
Mixing : Vortex the solution for 30 seconds.
-
Incubation : If the compound has not fully dissolved, incubate the solution at room temperature for 10-15 minutes with gentle agitation.
-
Visual Inspection : Visually inspect the solution to ensure it is clear and free of particulates.
Protocol 2: Enhanced Dissolution Using Co-solvents
This protocol provides a method for dissolving N-(Biotin)-N-bis(PEG1-alcohol) at higher concentrations or in challenging buffer systems using a co-solvent.
-
Co-solvent Preparation : Prepare a stock solution of your chosen co-solvent (e.g., 100% DMSO).
-
Initial Dissolution : Add a small amount of the co-solvent directly to the powdered N-(Biotin)-N-bis(PEG1-alcohol) to create a concentrated stock solution.
-
Dilution : Gradually add your aqueous buffer to the concentrated stock solution while vortexing to reach the final desired concentration and a final co-solvent concentration of 5-10%.
-
Final Mixing and Inspection : Gently mix the final solution and visually inspect for clarity.
Visualizations
Caption: Troubleshooting workflow for dissolving N-(Biotin)-N-bis(PEG1-alcohol).
References
Technical Support Center: Synthesis of N-(Biotin)-N-bis(PEG1-alcohol) PROTACs
Welcome to the technical support center for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol) PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of these important molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for N-(Biotin)-N-bis(PEG1-alcohol) PROTACs?
The synthesis of an N-(Biotin)-N-bis(PEG1-alcohol) PROTAC is a multi-step process that involves the initial preparation of the biotinylated linker followed by its sequential conjugation to the warhead (targeting the protein of interest) and the E3 ligase ligand.
A typical synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of N-(Biotin)-N-bis(PEG1-alcohol) PROTACs.
Q2: What are the critical roles of the biotin and PEG1 components in these PROTACs?
-
Biotin: The biotin moiety serves as a versatile affinity tag. Its high-affinity interaction with streptavidin or avidin (B1170675) can be utilized for various applications, including:
-
Purification: Facilitating the purification of the final PROTAC or intermediates.
-
Detection: Enabling detection in biochemical assays such as Western blotting or ELISA.
-
Research Tool: Acting as an anchor in pull-down assays to identify binding partners.
-
-
bis(PEG1-alcohol): This short polyethylene (B3416737) glycol (PEG) linker offers several advantages in PROTAC design:
-
Solubility: The hydrophilic nature of the PEG units can improve the often-poor aqueous solubility of the final PROTAC molecule.[1]
-
Flexibility: The linker provides rotational freedom, which is crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Attachment Points: The two terminal alcohol groups provide convenient handles for sequential or dual conjugation of the warhead and E3 ligase ligand.
-
Q3: Why is the linker length and composition so important for PROTAC efficacy?
The linker is not just a passive spacer; its properties critically influence the biological activity of the PROTAC.[2]
-
Ternary Complex Formation: The length and flexibility of the linker dictate the distance and relative orientation between the target protein and the E3 ligase. An optimal linker facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
-
Physicochemical Properties: The linker's composition affects the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule. While PEG linkers can enhance solubility, they may also increase susceptibility to metabolic cleavage.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of N-(Biotin)-N-bis(PEG1-alcohol) PROTACs.
Section 1: Synthesis of N-(Biotin)-N-bis(PEG1-alcohol) Linker
Problem 1.1: Low Yield of the Biotinylated Linker
| Possible Cause | Troubleshooting Steps |
| Incomplete activation of biotin's carboxylic acid. | - Ensure activating agents (e.g., DCC, EDC, HOBt, NHS) are fresh and anhydrous. - Optimize reaction time and temperature for the activation step. - Monitor the formation of the activated ester (e.g., by TLC or LC-MS) before adding the amine. |
| Side reactions of the activated biotin. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis of the activated ester. |
| Suboptimal coupling reaction conditions. | - Use a suitable base (e.g., DIPEA, triethylamine) to scavenge the acid produced during the reaction. - Optimize the stoichiometry of reactants. A slight excess of the activated biotin may be required. - Ensure adequate mixing and appropriate reaction temperature. |
Problem 1.2: Difficulty in Purifying the Biotinylated Linker
| Possible Cause | Troubleshooting Steps |
| Co-elution of unreacted starting materials or byproducts. | - Optimize the chromatography conditions (e.g., solvent gradient, column type) for better separation. - Consider using a different purification technique, such as crystallization, if applicable.[1] |
| Presence of di-biotinylated product (if a diamine is used). | - Use a molar excess of the bis(PEG1-alcohol) amine to favor the formation of the mono-biotinylated product. |
Section 2: Conjugation of the Linker to Warhead and E3 Ligase Ligand
Problem 2.1: Low Yield of the Final PROTAC
| Possible Cause | Troubleshooting Steps |
| Inefficient activation of the linker's hydroxyl groups. | - For conversion to a leaving group (e.g., mesylate, tosylate), ensure the use of fresh and anhydrous reagents (e.g., MsCl, TsCl) and a suitable base (e.g., pyridine, triethylamine) in an anhydrous solvent. - For Mitsunobu reactions, use fresh DEAD or DIAD and triphenylphosphine. |
| Steric hindrance from the warhead or E3 ligase ligand. | - A longer PEG linker may be necessary to overcome steric hindrance.[2] - Optimize reaction temperature and time; prolonged reaction times at elevated temperatures may be required. |
| Low nucleophilicity of the amine or hydroxyl group on the warhead/E3 ligase ligand. | - Use a stronger base to deprotonate the nucleophile. - Consider using a more reactive electrophile on the linker. |
| Side reactions with other functional groups. | - Employ appropriate protecting groups for sensitive functionalities on the warhead or E3 ligase ligand that could react with the coupling agents. |
Problem 2.2: Formation of Undesired Side Products
| Possible Cause | Troubleshooting Steps |
| Oxidation of the linker's hydroxyl groups. | - Avoid strong oxidizing agents during the synthesis.[1] If oxidation is desired to form an aldehyde for subsequent reaction, use controlled oxidation conditions (e.g., DMP, PCC). |
| Reaction at multiple sites on the warhead or E3 ligase ligand. | - Use protecting groups to block other reactive sites. - Optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to favor reaction at the desired site. |
| Intramolecular cyclization. | - This is more likely with shorter, more flexible linkers. Consider using a more rigid linker design. |
Section 3: Purification and Characterization
Problem 3.1: Difficulty in Purifying the Final PROTAC
| Possible Cause | Troubleshooting Steps |
| Poor solubility of the PROTAC. | - PROTACs are often large and hydrophobic, leading to solubility issues.[3] Use a suitable solvent system for purification, which may require a combination of polar and non-polar solvents. - Consider using a PEG linker with more PEG units to enhance solubility. |
| Co-elution of isomers or closely related impurities. | - Optimize HPLC conditions (e.g., gradient, flow rate, column with different selectivity) for better resolution. - Preparative HPLC is often necessary for final purification. |
| Strong binding of biotinylated PROTAC to silica (B1680970) gel. | - Consider using a different stationary phase for chromatography, such as alumina (B75360) or a C18 reversed-phase column. |
Problem 3.2: Ambiguous Characterization Data
| Possible Cause | Troubleshooting Steps |
| Complex NMR spectra. | - Due to the flexibility of the PEG linker and the presence of multiple rotatable bonds, NMR signals may be broad. - Acquire spectra at elevated temperatures to potentially sharpen the signals. - Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the assignment of protons and carbons. |
| Difficulty in observing the molecular ion in mass spectrometry. | - PROTACs can be challenging to ionize. Experiment with different ionization techniques (e.g., ESI, MALDI) and solvent conditions. - Look for adducts (e.g., with sodium or potassium) which can help confirm the molecular weight. |
Experimental Protocols
General Protocol for Activation of Biotin with NHS
-
Dissolve biotin (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) dropwise to the biotin solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. The resulting solution of biotin-NHS ester can be used directly in the next step.
General Protocol for Coupling of Activated Biotin to an Amine
-
Dissolve the amine-containing compound (e.g., bis(PEG1-alcohol) amine) (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add a base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (2-3 equivalents).
-
Add the solution of activated biotin (e.g., biotin-NHS ester) (1-1.2 equivalents) dropwise to the amine solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Common Solvents and Bases for Biotinylation and PROTAC Synthesis
| Solvent | Properties | Common Use |
| Dimethylformamide (DMF) | Polar aprotic | Solubilizing biotin, peptides, and PROTACs |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic | Solubilizing a wide range of organic molecules |
| Dichloromethane (DCM) | Non-polar | Extractions and chromatography |
| Tetrahydrofuran (THF) | Polar aprotic | Anhydrous reactions |
| Base | Properties | Common Use |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic, sterically hindered | Amide bond formation, preventing side reactions |
| Triethylamine (TEA) | Nucleophilic | General base for neutralization |
| Pyridine | Weakly basic | Activating hydroxyl groups with sulfonyl chlorides |
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.
Caption: Essential analytical methods for the characterization of synthesized PROTACs.
References
optimizing reaction conditions for N-(Biotin)-N-bis(PEG1-alcohol) conjugation
Welcome to the technical support center for the optimization of reaction conditions for N-(Biotin)-N-bis(PEG1-alcohol) conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-(Biotin)-N-bis(PEG1-alcohol) and what are its primary applications?
A1: N-(Biotin)-N-bis(PEG1-alcohol) is a branched PEG linker molecule featuring a central biotin (B1667282) moiety and two terminal primary alcohol (hydroxyl) groups.[1] The biotin group allows for high-affinity binding to streptavidin or avidin, making it a valuable tool for detection, purification, and targeting applications.[][3] The two primary alcohol groups can be chemically modified to conjugate with other molecules, such as those containing isocyanate or carboxylic acid functional groups.[4] This bifunctional nature makes it suitable for creating complex bioconjugates, including for use in antibody-drug conjugates (ADCs) and PROTACs.[5]
Q2: What types of molecules can I conjugate to the alcohol groups of N-(Biotin)-N-bis(PEG1-alcohol)?
A2: The primary alcohol groups can be reacted with several functional groups, most commonly:
-
Isocyanates: The reaction between an alcohol and an isocyanate forms a stable urethane (B1682113) linkage.[6][7] This is a direct and often efficient conjugation method.
-
Carboxylic Acids: The alcohol groups can be coupled with carboxylic acids to form an ester linkage. This reaction typically requires activation of the carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8][9][10]
-
Activated Acids: Acyl chlorides and acid anhydrides will also react with the alcohol groups to form esters.
Q3: How can I activate the alcohol groups for conjugation?
A3: While direct reaction with isocyanates and activated carboxylic acids is common, the alcohol groups themselves can be activated to facilitate reaction with other functional groups. One common method is tosylation, which converts the hydroxyl group into a good leaving group (tosylate), making it susceptible to nucleophilic attack by amines or thiols. Another approach is the oxidation of the alcohol to an aldehyde, which can then be used in reductive amination reactions.
Q4: What general reaction conditions should I start with?
A4: Optimal conditions will vary depending on the molecule you are conjugating. However, here are some general starting points:
-
Solvent: A dry, aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) is recommended, especially for reactions sensitive to water, like those involving isocyanates or EDC.[8][11][]
-
Temperature: Most conjugation reactions can be performed at room temperature.[8][11] For sensitive molecules or to control the reaction rate, incubation on ice or at 4°C may be beneficial.[13]
-
pH: For EDC/NHS coupling of carboxylic acids, the activation step is most efficient at a pH of 4.5-7.2, while the subsequent reaction with an amine (if applicable, not in the case of forming an ester with the alcohol) is best at pH 7-8.[8] When conjugating a carboxylic acid to the alcohol groups of the biotin-PEG linker, maintaining a slightly acidic to neutral pH for the activation step is a good starting point.
Q5: How do I remove unreacted N-(Biotin)-N-bis(PEG1-alcohol) and other reagents after the conjugation reaction?
A5: Purification is crucial to remove excess reagents and byproducts. The best method depends on the size and properties of your final conjugate:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating larger conjugated molecules from smaller, unreacted linkers and reagents.[14][15]
-
Dialysis: For large biomolecules like proteins, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove small molecules.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for purification and analysis of the final conjugate, providing high resolution.[1]
-
Affinity Purification: If your target molecule has a specific tag, or if you want to isolate only the biotinylated conjugates, you can use streptavidin-coated beads.[16] However, elution from streptavidin requires harsh, denaturing conditions.[16]
Experimental Protocols
Protocol 1: Conjugation of N-(Biotin)-N-bis(PEG1-alcohol) to an Isocyanate-Containing Molecule
This protocol describes the formation of a urethane linkage between the alcohol groups of the biotin-PEG linker and an isocyanate.
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
Isocyanate-containing molecule
-
Anhydrous DMF or DMSO
-
Reaction vessel
-
Stirring apparatus
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Equilibrate all reagents to room temperature.
-
Dissolve the isocyanate-containing molecule in anhydrous DMF or DMSO under an inert atmosphere.
-
In a separate vial, dissolve N-(Biotin)-N-bis(PEG1-alcohol) in anhydrous DMF or DMSO.
-
Slowly add the N-(Biotin)-N-bis(PEG1-alcohol) solution to the isocyanate solution while stirring. A typical starting molar ratio is 1:2.2 (Biotin-PEG-alcohol : Isocyanate) to favor the reaction of both alcohol groups.
-
Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring. The reaction progress can be monitored by an appropriate analytical method (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of a primary amine (e.g., ethanolamine) or water.
-
Purify the resulting conjugate using SEC, HPLC, or another suitable method.
Protocol 2: Conjugation of N-(Biotin)-N-bis(PEG1-alcohol) to a Carboxylic Acid-Containing Molecule
This protocol utilizes EDC and NHS to activate the carboxylic acid for subsequent esterification with the alcohol groups of the biotin-PEG linker.
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Reaction Buffer (e.g., MES buffer, pH 5.5-6.5)
-
Quenching solution (e.g., hydroxylamine)
-
Reaction vessel and stirring apparatus
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the reaction buffer.
-
Add EDC and NHS to the carboxylic acid solution. A common molar ratio is 1:1.5:1.5 (Carboxylic Acid : EDC : NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[8]
-
Dissolve N-(Biotin)-N-bis(PEG1-alcohol) in a small amount of DMF or DMSO and add it to the activated carboxylic acid solution. A molar ratio of 1:2.2 (Carboxylic Acid : Biotin-PEG-alcohol) is a good starting point to target both alcohol groups.
-
Let the conjugation reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the final conjugate using an appropriate method such as SEC or HPLC.
Data Presentation: Optimizing Reaction Conditions
The following tables provide suggested ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific application.
Table 1: Reaction with Isocyanate
| Parameter | Recommended Range | Notes |
| Molar Ratio (Isocyanate:Alcohol) | 1.1:1 to 2.5:1 | A higher excess of isocyanate will drive the reaction to completion for both alcohol groups. |
| Concentration | 1-20 mg/mL | Higher concentrations can increase reaction rates. |
| Temperature | 20-25°C (Room Temp) | Can be lowered to 4°C to slow the reaction if needed. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress to determine the optimal time. |
| Solvent | Anhydrous DMF, DMSO | Ensure the solvent is dry to prevent hydrolysis of the isocyanate. |
Table 2: Reaction with Carboxylic Acid (EDC/NHS Chemistry)
| Parameter | Recommended Range | Notes |
| Molar Ratio (Acid:EDC:NHS) | 1:1.2:1.2 to 1:2:2 | Use a slight excess of coupling reagents for efficient activation. |
| Molar Ratio (Activated Acid:Alcohol) | 1.1:1 to 2.5:1 | A higher excess of the activated acid will favor conjugation to both alcohol groups. |
| pH (Activation Step) | 5.0 - 6.5 | Optimal pH range for EDC/NHS activation.[8] |
| Temperature | 20-25°C (Room Temp) | Can be performed at 4°C for longer reaction times. |
| Reaction Time | 2 - 12 hours | Monitor reaction progress. |
| Solvent | Anhydrous DMF, DMSO, or aqueous buffer (for water-soluble molecules) | Choose a solvent that ensures solubility of all reactants. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive reagents (hydrolyzed isocyanate or EDC). | Use fresh, high-quality reagents. Store isocyanates and EDC under anhydrous conditions. |
| Suboptimal pH for EDC/NHS activation. | Ensure the pH of the reaction buffer is within the optimal range (5.0-6.5) for the activation step. | |
| Steric hindrance. | Consider using a longer PEG chain on the biotin linker if steric hindrance is a suspected issue. | |
| Incorrect solvent. | Ensure all reactants are soluble in the chosen solvent. | |
| Incomplete Reaction (Mono-conjugated product) | Insufficient molar excess of the reacting molecule. | Increase the molar ratio of the isocyanate or activated carboxylic acid to the biotin-PEG-alcohol. |
| Short reaction time. | Extend the reaction time and monitor the progress. | |
| Formation of Side Products | Reaction of isocyanate with trace water. | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| EDC-mediated side reactions (e.g., N-acylurea formation). | Use NHS to stabilize the activated intermediate. Perform the reaction promptly after activation. | |
| Precipitation of Reactants/Products | Poor solubility of the conjugate. | The PEG linker generally improves solubility, but if the conjugated molecule is very hydrophobic, you may need to adjust the solvent system. |
| Over-modification leading to aggregation (if conjugating to a protein). | Optimize the molar ratios to control the degree of labeling. | |
| Difficulty in Purification | Similar size of product and starting materials. | If the conjugated molecule is small, consider using HPLC for purification instead of SEC. |
| Non-specific binding to chromatography media. | The PEG linker helps reduce non-specific binding, but ensure your column is properly equilibrated and choose an appropriate stationary phase. |
Visualizations
Caption: Experimental workflow for N-(Biotin)-N-bis(PEG1-alcohol) conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Encoding Information into Polyethylene Glycol Using an Alcohol-Isocyanate "Click" Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotin PEG aldehyde [nanocs.net]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. merckmillipore.com [merckmillipore.com]
preventing non-specific binding with N-(Biotin)-N-bis(PEG1-alcohol)
Welcome to the technical support center for N-(Biotin)-N-bis(PEG1-alcohol). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding in experiments utilizing this PEGylated biotinylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is N-(Biotin)-N-bis(PEG1-alcohol) and what are its primary applications?
N-(Biotin)-N-bis(PEG1-alcohol) is a bioconjugation reagent that incorporates a biotin (B1667282) molecule and two short polyethylene (B3416737) glycol (PEG) chains.[1][2][3] The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin proteins.[4][5] The PEG linkers are hydrophilic and increase the solubility of the molecule in aqueous buffers.[1][6][7] This reagent is commonly used for:
-
Biotinylation: Labeling of proteins, antibodies, and other molecules for detection, purification, or immobilization.[1][2]
-
PROTACs: As a linker in Proteolysis Targeting Chimeras to facilitate the degradation of target proteins.[1][8]
-
Drug Delivery: To improve the pharmacokinetic properties of therapeutic compounds.[1][6]
Q2: I am observing high background signal in my assay. What are the potential causes of non-specific binding when using N-(Biotin)-N-bis(PEG1-alcohol)?
High background signal is often due to non-specific binding, which can arise from several factors:
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Hydrophobic and Electrostatic Interactions: The biotin-binding pocket of avidin/streptavidin or other components of your experimental system can interact non-specifically with surfaces or other proteins. Avidin, with its high isoelectric point (pI) of 10-10.5 and glycosylation, is particularly prone to this.[4][9]
-
Insufficient Blocking: The surfaces of your microplate wells, beads, or membranes may have unoccupied sites that can bind your biotinylated molecule or the detection reagents.
-
Inadequate Washing: Washing steps that are not stringent enough may fail to remove unbound or weakly bound reagents.
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Concentration of Reagents: Using excessively high concentrations of the biotinylated probe or the streptavidin-conjugate can lead to increased background.
The PEG component of N-(Biotin)-N-bis(PEG1-alcohol) is designed to reduce non-specific binding by creating a hydrophilic barrier.[10][11] However, proper experimental technique is still crucial.
Q3: How can I reduce non-specific binding in my experiment?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Blocking: Use an effective blocking agent to saturate all potential non-specific binding sites on your solid phase (e.g., microplate, beads). Common blocking agents include Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers.
-
Adjust Buffer Composition: Increase the salt concentration (e.g., 1 M NaCl) in your washing buffers to disrupt electrostatic interactions.[12][13] The addition of a non-ionic detergent (e.g., 0.05% Tween-20) can help to reduce hydrophobic interactions.[14]
-
Use Streptavidin: Streptavidin is not glycosylated and has a more neutral pI compared to avidin, which generally results in lower non-specific binding.[4][5] NeutrAvidin is another alternative with even lower non-specific binding properties.[4][15]
-
Titrate Your Reagents: Determine the optimal concentration of your N-(Biotin)-N-bis(PEG1-alcohol) conjugate and the streptavidin detection reagent to achieve the best signal-to-noise ratio.
-
Increase Wash Steps: Increase the number and duration of your wash steps to more effectively remove unbound reagents.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting high background signals in your assay.
Logical Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting high non-specific binding.
Data Presentation: Efficacy of Blocking Buffers
The choice of blocking buffer can significantly impact non-specific binding. The following table summarizes the relative performance of common blocking agents in a hypothetical ELISA-based assay.
| Blocking Agent | Concentration | Incubation Time (minutes) | Relative Background Signal (%) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% (w/v) | 60 | 100 | 5 |
| 5% Non-fat Dry Milk in PBS | 5% (w/v) | 60 | 75 | 8 |
| Commercial Blocking Buffer A | Manufacturer's Rec. | 30 | 40 | 15 |
| Commercial Blocking Buffer B | Manufacturer's Rec. | 30 | 35 | 18 |
Note: Performance may vary depending on the specific assay system. It is recommended to test a few options to determine the best blocking agent for your experiment.
Experimental Protocols
Protocol: General Procedure for Reducing Non-Specific Binding in an ELISA
This protocol outlines a general procedure for a direct ELISA to detect an antigen immobilized on a microplate, using a probe conjugated with N-(Biotin)-N-bis(PEG1-alcohol).
-
Antigen Coating:
-
Dilute the antigen to the desired concentration in a suitable coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
-
Add 100 µL of the antigen solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of a selected Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Biotinylated Probe Incubation:
-
Dilute the N-(Biotin)-N-bis(PEG1-alcohol) conjugated probe to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted probe to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer, with a 30-second soak time for each wash.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Incubate until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Mandatory Visualizations
Signaling Pathway of Biotin-Streptavidin Interaction and Non-Specific Binding
Caption: Mechanisms of specific and non-specific binding, and the role of blocking agents.
References
- 1. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]
- 2. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
- 3. N-(Biotin)-N-bis(PEG1-alcohol)_2100306-75-8_新研博美 [xinyanbm.com]
- 4. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 7. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
stability issues with N-(Biotin)-N-bis(PEG1-alcohol) in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-(Biotin)-N-bis(PEG1-alcohol) in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-(Biotin)-N-bis(PEG1-alcohol) in solution?
A1: The main stability concerns for N-(Biotin)-N-bis(PEG1-alcohol) in solution are the potential for oxidative degradation of the polyethylene (B3416737) glycol (PEG) chains and the hydrolysis of the amide bond linking the biotin (B1667282) moiety to the PEG spacer. These degradation pathways can lead to a loss of binding affinity for avidin (B1170675) and streptavidin, affecting experimental outcomes.
Q2: What factors can accelerate the degradation of this compound in solution?
A2: Several factors can accelerate degradation:
-
Temperature: Elevated temperatures significantly increase the rates of both oxidative degradation of PEG and amide bond hydrolysis.
-
pH: The amide bond is most stable in a neutral pH range (around 6-8). Acidic (pH < 6) and alkaline (pH > 8) conditions can catalyze its hydrolysis.
-
Oxygen: The presence of dissolved oxygen can promote the oxidative degradation of the PEG chains.
-
Light: Exposure to UV light can also contribute to the degradation of the molecule.
-
Solvent: While soluble in aqueous buffers and polar organic solvents like DMSO and DMF, the choice of solvent can influence stability. Aqueous buffers are more prone to pH-related hydrolysis.
Q3: How should I store solutions of N-(Biotin)-N-bis(PEG1-alcohol)?
A3: For optimal stability, solutions should be prepared fresh before use. If storage is necessary, it is recommended to:
-
Store aliquots at -20°C or -80°C to minimize degradation.
-
Use a buffer with a neutral pH (e.g., PBS pH 7.4).
-
Protect the solution from light by using amber vials or wrapping the container in foil.
-
For long-term storage, consider degassing the buffer before dissolving the compound to remove dissolved oxygen.
Q4: Can I autoclave solutions of N-(Biotin)-N-bis(PEG1-alcohol)?
A4: No, autoclaving is not recommended. The high temperature and pressure will likely lead to significant degradation of the molecule, including hydrolysis of the amide bond and degradation of the PEG chains. If sterile filtration is required, use a 0.22 µm filter.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using N-(Biotin)-N-bis(PEG1-alcohol).
Issue 1: Low or no signal in biotin-avidin/streptavidin binding assays.
-
Possible Cause 1: Degradation of the biotinylated compound.
-
Troubleshooting Steps:
-
Prepare a fresh solution: The most common cause of failure is the use of a degraded stock solution. Always prioritize using a freshly prepared solution of N-(Biotin)-N-bis(PEG1-alcohol).
-
Verify storage conditions: Ensure that any stored solutions were kept at the recommended temperature, protected from light, and at an appropriate pH.
-
Perform a quality control check: Test the binding of your biotinylated compound to a known positive control (e.g., streptavidin-coated beads or plates) to confirm its activity before using it in a critical experiment.
-
-
-
Possible Cause 2: Interference from components in the sample or buffer.
-
Troubleshooting Steps:
-
Avoid endogenous biotin: Biological samples may contain free biotin, which will compete for binding sites on avidin or streptavidin. Consider purification steps to remove small molecules.
-
Check buffer composition: Avoid using buffers containing substances that can interfere with the biotin-avidin interaction, such as high concentrations of salts or chelating agents, unless specifically required by the protocol.
-
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting Steps:
-
Optimize incubation times and temperatures: Ensure that the incubation times and temperatures for the binding steps are appropriate for your specific assay format.
-
Check the concentration of all reagents: Verify the concentrations of your biotinylated molecule, avidin/streptavidin, and any detection reagents.
-
-
Issue 2: High background signal in binding assays.
-
Possible Cause 1: Non-specific binding of the biotinylated compound or detection reagents.
-
Troubleshooting Steps:
-
Use a blocking buffer: Ensure that a suitable blocking agent (e.g., BSA, casein) is used to block non-specific binding sites on the solid phase (e.g., microplate wells, beads).
-
Optimize washing steps: Increase the number and stringency of wash steps to remove unbound reagents.
-
Titrate reagent concentrations: High concentrations of the biotinylated compound or detection reagents can lead to increased non-specific binding. Perform a titration to find the optimal concentrations.
-
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Inconsistent preparation or storage of the N-(Biotin)-N-bis(PEG1-alcohol) solution.
-
Troubleshooting Steps:
-
Standardize solution preparation: Use a consistent protocol for preparing and handling the solution for every experiment.
-
Aliquot stock solutions: If you need to store the compound in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
-
-
Possible Cause 2: Degradation of the compound over the course of a long experiment.
-
Troubleshooting Steps:
-
Minimize incubation times at room temperature: If possible, perform long incubation steps at 4°C to slow down potential degradation.
-
Prepare fresh for each run: For highly sensitive or quantitative experiments, preparing the biotinylated reagent fresh for each experimental run is the best practice to ensure consistency.
-
-
Data on Stability
While specific quantitative stability data for N-(Biotin)-N-bis(PEG1-alcohol) is not extensively published, the following table summarizes the expected stability based on the known degradation pathways of its components.
| Condition | Solvent/Buffer | Temperature | Expected Stability | Primary Degradation Pathway(s) |
| Ideal Storage | Anhydrous DMSO or DMF | -20°C to -80°C | High | Minimal |
| Working Solution | PBS, pH 7.4 | 4°C | Moderate (days to weeks) | Slow oxidative degradation of PEG |
| PBS, pH 7.4 | Room Temperature (20-25°C) | Low (hours to days) | Oxidative degradation of PEG, slow amide hydrolysis | |
| Acidic Conditions | Aqueous Buffer, pH < 6 | Room Temperature (20-25°C) | Low | Acid-catalyzed amide hydrolysis |
| Alkaline Conditions | Aqueous Buffer, pH > 8 | Room Temperature (20-25°C) | Low | Base-catalyzed amide hydrolysis |
| Elevated Temperature | Any aqueous buffer | > 37°C | Very Low | Accelerated amide hydrolysis and PEG degradation |
| Exposure to Light | Any | Any | Reduced | Photodegradation |
Experimental Protocols
Protocol 1: Assessment of N-(Biotin)-N-bis(PEG1-alcohol) Stability by HPLC
This protocol provides a general framework for assessing the stability of N-(Biotin)-N-bis(PEG1-alcohol) in a given solution over time.
-
Objective: To quantify the remaining intact N-(Biotin)-N-bis(PEG1-alcohol) in a solution under specific storage conditions.
-
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
Solvent/buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile (B52724)
-
Temperature-controlled incubator or water bath
-
Light-protective containers (e.g., amber vials)
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of N-(Biotin)-N-bis(PEG1-alcohol) in the desired solvent/buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into multiple light-protected vials. Place the vials in a temperature-controlled environment that mimics the storage condition you want to test (e.g., 4°C, 25°C, 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot for analysis. The initial time point (t=0) serves as the baseline.
-
HPLC Analysis:
-
Inject a standard volume of the sample onto the C18 column.
-
Elute the compound using a gradient of mobile phase B (e.g., 5% to 95% acetonitrile over 20 minutes).
-
Monitor the elution profile at a low wavelength (e.g., 210-220 nm) where the amide bond absorbs.
-
The intact N-(Biotin)-N-bis(PEG1-alcohol) will have a characteristic retention time. Degradation products will likely appear as new peaks with different retention times.
-
-
Data Analysis:
-
Integrate the peak area of the intact compound at each time point.
-
Calculate the percentage of remaining intact compound relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
-
Visualizations
Caption: Primary degradation pathways for N-(Biotin)-N-bis(PEG1-alcohol) in solution.
Caption: Troubleshooting workflow for low signal in biotin-based assays.
troubleshooting low yield in N-(Biotin)-N-bis(PEG1-alcohol) reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of N-(Biotin)-N-bis(PEG1-alcohol), which typically involves the reaction of a Biotin-NHS ester with diethanolamine (B148213).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in my Biotin-NHS ester reaction?
A1: The single most common cause of low yield is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. Biotin-NHS is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[1][2][3] This competing reaction consumes the Biotin-NHS reagent, making it unavailable to react with your target amine (diethanolamine).
Q2: How can I check if my Biotin-NHS ester is still active?
A2: The NHS ester reagent can lose activity if improperly stored or repeatedly exposed to atmospheric moisture.[2] You can perform a simple qualitative test by dissolving a small amount of the Biotin-NHS in an amine-free buffer (e.g., phosphate (B84403) buffer at pH 7-8) and then adding a strong base (e.g., 0.5-1.0 N NaOH). A significant increase in absorbance at 260-280 nm immediately after adding the base indicates the release of the NHS leaving group, confirming the reagent is active.[2][4]
Q3: What is the optimal pH for the biotinylation reaction?
A3: The optimal pH is a trade-off between amine reactivity and NHS-ester stability. The reaction with the primary or secondary amine is most efficient at a slightly alkaline pH of 7.2 to 8.5.[1][5] However, the rate of hydrolysis also increases significantly at higher pH.[1][3][6] For most applications, a pH range of 7.2-8.0 is a good starting point.
Q4: My reaction buffer contains Tris. Is this a problem?
A4: Yes, this is a significant problem. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule (diethanolamine) for the Biotin-NHS ester.[4][7][8] This will drastically reduce the yield of your desired product. Always use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer.[7][8]
Q5: How do I remove unreacted biotin (B1667282) after the reaction is complete?
A5: It is crucial to remove unreacted biotin to avoid issues in downstream applications.[5] For a small molecule product like N-(Biotin)-N-bis(PEG1-alcohol), purification is typically achieved using chromatographic methods such as silica (B1680970) gel chromatography or reverse-phase HPLC. If your biotinylated molecule is large, methods like dialysis or gel filtration (desalting columns) are effective.[5][8] Affinity purification using streptavidin-functionalized resins is also a powerful method for isolating biotinylated products.[9][10][11]
Troubleshooting Guide for Low Yield
Issue 1: Reagent Quality and Preparation
| Potential Cause | Recommended Solution & Action |
| Inactive Biotin-NHS Ester | The NHS ester has hydrolyzed due to improper storage (exposure to moisture).[2] Action: Purchase a new vial of reagent. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Store desiccated at the recommended temperature. |
| Solvent Issues | Biotin-NHS is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[8][12] Old or low-quality DMF can contain amine impurities that consume the NHS ester.[12] Action: Use fresh, anhydrous-grade DMSO or DMF. Prepare the Biotin-NHS stock solution immediately before use, as the ester is not stable for long periods in solution.[7][8] |
Issue 2: Reaction Conditions
| Potential Cause | Recommended Solution & Action |
| Suboptimal pH | The pH is too low (<7.2), resulting in a slow reaction, or too high (>8.5), causing rapid hydrolysis of the Biotin-NHS.[1] Action: Carefully prepare and verify the pH of your reaction buffer. Start with a buffer at pH 7.5 and optimize if necessary. |
| Presence of Competing Amines | The reaction buffer contains primary amines (e.g., Tris, glycine) that react with the Biotin-NHS.[4][7] Action: Switch to an amine-free buffer such as PBS, HEPES, or bicarbonate. |
| Incorrect Stoichiometry | An insufficient molar excess of Biotin-NHS ester is used, especially if the diethanolamine concentration is low. Action: Increase the molar excess of the Biotin-NHS reagent. For small molecule reactions, a 1.5 to 5-fold molar excess is a common starting point. |
| Low Temperature / Short Reaction Time | The reaction has not gone to completion. Action: While many biotinylations are run for 30-60 minutes at room temperature,[7][8] extending the reaction time to 2-4 hours or allowing it to proceed overnight at 4°C can improve yields, especially if a lower pH is used to minimize hydrolysis. |
Issue 3: Purification and Analysis
| Potential Cause | Recommended Solution & Action |
| Product Loss During Purification | The desired product is lost during workup or chromatography steps. Action: Analyze all fractions from your purification process (e.g., by TLC or LC-MS) to track the product. Ensure the chosen purification method is appropriate for the scale and polarity of your compound. |
| Inaccurate Yield Assessment | The method used to quantify the product is not accurate, leading to a perceived low yield. Action: Use a reliable method for characterization and quantification, such as NMR spectroscopy with an internal standard or LC-MS with a calibration curve. |
Data Summary
The stability of the Biotin-NHS ester is critically dependent on pH. The competing hydrolysis reaction accelerates dramatically as the pH increases.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[1] |
| 8.0 | 25 (Room Temp) | ~30-60 minutes[3] |
| 8.6 | 4 | 10 minutes[1] |
| > 9.0 | 25 (Room Temp) | A few minutes[3] |
Note: These values are general for NHS esters and provide a guideline for reaction planning. The exact half-life can vary based on the specific biotin reagent and buffer composition.
Experimental Protocol: Synthesis of N-(Biotin)-N-bis(PEG1-alcohol)
This protocol is a general guideline for the reaction between Biotin-NHS and diethanolamine. Optimization may be required.
Materials:
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
Diethanolamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5 (must be amine-free)
-
Quenching Solution: 1 M Glycine or Tris solution, pH 7.5
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Prepare Diethanolamine Solution: Dissolve diethanolamine in the Reaction Buffer to a final concentration of 10 mM.
-
Prepare Biotin-NHS Stock Solution: Immediately before use, dissolve Biotin-NHS in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).[8]
-
Initiate Reaction: Add a 1.5 molar equivalent of the Biotin-NHS stock solution to the stirring diethanolamine solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation if working with biological molecules.[5]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quench Reaction (Optional but Recommended): To stop the reaction and consume any remaining Biotin-NHS, add the Quenching Solution to a final concentration of 50-100 mM.[5] Incubate for an additional 30 minutes.
-
Purification: Purify the reaction mixture using an appropriate method such as reverse-phase HPLC or silica gel column chromatography to isolate the N-(Biotin)-N-bis(PEG1-alcohol) from unreacted starting materials, hydrolyzed biotin, and NHS.
-
Characterization: Confirm the identity and purity of the final product using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. goldbio.com [goldbio.com]
- 9. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 10. goldbio.com [goldbio.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Avoiding Aggregation of Proteins Conjugated with N-(Biotin)-N-bis(PEG1-alcohol)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during conjugation with N-(Biotin)-N-bis(PEG1-alcohol).
Frequently Asked Questions (FAQs)
Q1: What is N-(Biotin)-N-bis(PEG1-alcohol) and what are its key features?
N-(Biotin)-N-bis(PEG1-alcohol) is a branched PEG linker that contains a biotin (B1667282) group for conjugation and labeling of proteins, and two terminal alcohol groups that can be used for further derivatization.[1][2] The PEG (polyethylene glycol) component enhances the water solubility of the molecule.[3] This reagent can be used in the development of antibody-drug conjugates (ADCs) and PROTACs.[4][5]
Q2: Why does protein aggregation occur during biotinylation?
Protein aggregation during biotinylation is a common issue that can arise from several factors:
-
Hydrophobicity: The biotin moiety itself is hydrophobic. Attaching multiple biotin molecules to a protein's surface can increase its overall hydrophobicity, leading to intermolecular aggregation.[6]
-
High Molar Excess of Reagent: Using a large molar excess of the biotinylation reagent can lead to over-labeling of the protein, which can alter its surface charge and promote aggregation.[7][8]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for protein stability. A pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between protein molecules, leading to aggregation.[9][10]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for reaction with NHS-ester activated biotin reagents, reducing conjugation efficiency.[11][12]
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[7][9]
-
Temperature and Incubation Time: Elevated temperatures and prolonged incubation times can lead to protein denaturation and subsequent aggregation.[10]
Q3: How can I detect protein aggregation?
Several methods can be used to detect protein aggregation:
-
Visual Inspection: The most straightforward method is to check for visible precipitates or turbidity in the solution.[13]
-
UV-Vis Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate light scattering due to aggregates. The ratio of absorbance at 280 nm to 350 nm can be used as an "Aggregation Index".[14]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[7][15]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute in the void volume or as earlier peaks compared to the monomeric protein.[7][14][16]
-
SDS-PAGE: Comparing reduced and non-reduced samples on an SDS-PAGE gel can reveal disulfide-linked aggregates, which will appear as higher molecular weight bands in the non-reduced sample.[16]
Troubleshooting Guides
Issue: Precipitate forms during or after the biotinylation reaction.
This is a clear indication of protein aggregation. The following workflow can help you troubleshoot this issue.
References
- 1. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
- 2. N-(Biotin)-N-bis(PEG1-alcohol)_2100306-75-8_新研博美 [xinyanbm.com]
- 3. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]
- 4. N-(Biotin)-N-bis(PEG1-alcohol) Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Fidabio [fidabio.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. approcess.com [approcess.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Determining Protein Aggregation | Proteos Insights [proteos.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: N-(Biotin)-N-bis(PEG1-alcohol) vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for experimental success. Biotinylation, the process of covalently attaching biotin (B1667282) to proteins, antibodies, or other molecules, is a cornerstone technique for detection, purification, and targeted delivery. The choice of biotinylation reagent can significantly impact the outcome of an experiment, influencing factors such as labeling efficiency, preservation of protein function, and signal-to-noise ratios in downstream applications.
This guide provides an objective comparison of N-(Biotin)-N-bis(PEG1-alcohol), a branched biotinylation reagent, with commonly used linear, amine-reactive alternatives like NHS-Biotin and NHS-PEG4-Biotin. We will delve into their mechanisms of action, theoretical advantages, and present supporting experimental data to aid in the selection of the most appropriate reagent for your research needs.
Unveiling N-(Biotin)-N-bis(PEG1-alcohol): A Branched Approach to Biotinylation
N-(Biotin)-N-bis(PEG1-alcohol) is a unique biotinylation reagent featuring a central nitrogen atom to which a single biotin moiety and two short polyethylene (B3416737) glycol (PEG1) chains, each terminating in a hydroxyl group, are attached[1]. This branched structure theoretically offers several advantages over traditional linear reagents[2]. The two hydroxyl groups provide points for further chemical modification, allowing for the attachment of other molecules of interest, making it a versatile tool in the construction of complex bioconjugates, such as those used in PROTACs and antibody-drug conjugates (ADCs)[3][4].
Unlike amine-reactive reagents, the terminal hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) are not directly reactive with proteins. They require an activation step to be converted into a reactive species that can then form a covalent bond with primary amines (e.g., lysine (B10760008) residues) on a target protein. Common activation methods include the use of tresyl chloride or 1,1'-carbonyldiimidazole (B1668759) (CDI)[5][6][7].
Performance Comparison: A Data-Driven Overview
While direct head-to-head quantitative data for N-(Biotin)-N-bis(PEG1-alcohol) is limited in publicly available literature, we can infer its potential performance based on the known benefits of branched linkers and available data for other biotinylation reagents. The following table summarizes key performance parameters.
| Feature | N-(Biotin)-N-bis(PEG1-alcohol) (Activated) | NHS-Biotin | NHS-PEG4-Biotin |
| Reactivity | Primary Amines (after activation) | Primary Amines | Primary Amines |
| Structure | Branched | Linear | Linear with PEG spacer |
| Solubility | High (due to PEG)[4] | Low | High (due to PEG) |
| Steric Hindrance | Potentially lower[2][8] | High | Moderate |
| Signal Amplification | Potential for higher signal due to biotin density[2][9] | Standard | Standard |
| Biotinylation Efficiency (% incorporation) | Theoretically High | 30-70% (Antibody dependent)[10] | Similar to NHS-Biotin |
| Effect on Protein Function | Potentially less impact due to linker flexibility | Can cause aggregation and loss of function[11] | Reduced aggregation compared to NHS-Biotin |
| Applications | Bioconjugation, Drug Delivery, PROTACs, ADCs[3][4] | General biotinylation, ELISA, WB, FC | General biotinylation, applications requiring solubility |
Experimental Protocols
To facilitate a direct comparison of biotinylation reagents, standardized experimental protocols are essential. Below are detailed methodologies for protein biotinylation, quantification of biotin incorporation, and assessment of the biotinylated protein in common immunoassays.
Protocol 1: Activation of N-(Biotin)-N-bis(PEG1-alcohol) and Protein Biotinylation
This protocol describes the activation of the hydroxyl groups of N-(Biotin)-N-bis(PEG1-alcohol) using 1,1'-Carbonyldiimidazole (CDI) followed by conjugation to a protein containing primary amines.
Materials:
-
N-(Biotin)-N-bis(PEG1-alcohol)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Protein to be biotinylated (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activation of N-(Biotin)-N-bis(PEG1-alcohol): a. Dissolve N-(Biotin)-N-bis(PEG1-alcohol) and a 1.5-fold molar excess of CDI in anhydrous DMF. b. Incubate the reaction for 2 hours at room temperature with gentle mixing to form the CDI-activated intermediate.
-
Protein Biotinylation: a. Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. b. Add the activated N-(Biotin)-N-bis(PEG1-alcohol) solution to the protein solution at a desired molar excess (e.g., 20-fold). c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction. b. Incubate for 30 minutes at room temperature. c. Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
Protocol 2: Biotinylation with NHS-Ester Reagents (NHS-Biotin / NHS-PEG4-Biotin)
Materials:
-
NHS-Biotin or NHS-PEG4-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: a. Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Protein Biotinylation: a. Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (pH 7.4-8.0). b. Add the dissolved NHS-biotin reagent to the protein solution at a desired molar excess (e.g., 20-fold). c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching and Purification: a. Follow steps 3a-3c from Protocol 1.
Protocol 3: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation[11][12][13].
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500_initial).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm until the reading is stable (A500_final).
-
Calculate the moles of biotin per mole of protein using the manufacturer's instructions and the change in absorbance.
Protocol 4: Comparative ELISA
This protocol allows for the comparison of the signal generated by antibodies biotinylated with different reagents in a sandwich ELISA format.
Materials:
-
Antigen-coated microplate
-
Biotinylated primary antibodies (from Protocols 1 & 2)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Block the antigen-coated microplate with a suitable blocking buffer.
-
Add serial dilutions of the differently biotinylated primary antibodies to the wells and incubate.
-
Wash the plate and add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Compare the signal intensity generated by each biotinylated antibody at the same concentration.
Protocol 5: Comparative Western Blot
This protocol compares the detection sensitivity of different biotinylated antibodies in a Western blot.
Materials:
-
Protein lysate separated by SDS-PAGE and transferred to a membrane
-
Biotinylated primary antibodies
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the same concentration of each biotinylated primary antibody.
-
Wash the membrane and incubate with Streptavidin-HRP conjugate.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot and compare the band intensities for the target protein[14][15][16].
Protocol 6: Comparative Flow Cytometry
This protocol compares the staining intensity of cells using different biotinylated antibodies.
Materials:
-
Cell suspension
-
Biotinylated primary antibodies
-
Fluorochrome-conjugated Streptavidin
-
Flow cytometer
Procedure:
-
Incubate the cell suspension with the same concentration of each biotinylated primary antibody.
-
Wash the cells and incubate with a fluorochrome-conjugated Streptavidin.
-
Wash the cells and resuspend in an appropriate buffer.
-
Analyze the samples on a flow cytometer and compare the Median Fluorescence Intensity (MFI) of the positive cell population[17][18][19][20].
Visualizing the Concepts: Signaling Pathways and Experimental Workflows
To further illustrate the applications and methodologies discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Targeted drug delivery using a biotinylated antibody-drug conjugate.
Caption: Experimental workflow for comparing biotinylation reagents.
Conclusion
The choice of biotinylation reagent is a critical decision in experimental design. While traditional amine-reactive reagents like NHS-Biotin and its PEGylated derivatives are effective for many applications, the emergence of branched reagents like N-(Biotin)-N-bis(PEG1-alcohol) offers intriguing possibilities. The theoretical advantages of increased biotin density, enhanced solubility, and reduced steric hindrance suggest that branched reagents could lead to improved sensitivity and performance in a variety of immunoassays and targeted drug delivery systems. However, the requirement for an additional activation step for hydroxyl-reactive reagents adds a layer of complexity to the workflow.
Ultimately, the optimal biotinylation strategy depends on the specific requirements of the experiment, including the nature of the target molecule, the desired degree of labeling, and the downstream application. By carefully considering the properties of each reagent and employing standardized protocols for comparison, researchers can select the most suitable tool to achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. Layer by layer assembly of biotinylated protein networks for signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. biocommerce-plus.com [biocommerce-plus.com]
- 18. cytometry.org [cytometry.org]
- 19. sanguinebio.com [sanguinebio.com]
- 20. What is MFI? | Cytometry and Antibody Technology [voices.uchicago.edu]
A Comparative Guide to PEG Linkers in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking strategy in therapeutic development, enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This guide provides an objective comparison of different PEG linkers for PROTAC synthesis, supported by experimental data, detailed protocols, and visual aids to inform rational PROTAC design.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC is not a mere spacer; it plays a crucial role in dictating the molecule's overall efficacy.[1] The length, composition, and flexibility of the linker directly influence several key parameters that govern the efficiency of protein degradation.[2] An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[3]
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2] The incorporation of PEG chains can enhance the solubility and cell permeability of PROTACs, thereby improving their oral absorption and overall pharmacokinetic profile.[4][5]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair to achieve maximal degradation efficacy.[6] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination.[2] The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different PEG linker lengths against several protein targets.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
Table 1: Comparison of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [2]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 9 | >1000 | <20 |
| PROTAC 2 | 12 | 500 | ~50 |
| PROTAC 3 | 16 | 100 | >80 |
| PROTAC 4 | 19 | 250 | ~70 |
| PROTAC 5 | 21 | 400 | ~60 |
Data synthesized from studies on ERα-targeting PROTACs, highlighting the impact of linker length on degradation potency and efficacy.[2][7][8]
Table 2: Comparison of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths [9]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | < 12 | No degradation | - |
| PROTAC B | 12 | Submicromolar | - |
| PROTAC C | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
Data illustrating that for TBK1, a certain minimum linker length is required to observe degradation, with an optimal length leading to high potency and efficacy.[9]
Table 3: Comparison of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs with Varying Linker Lengths [2]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC X | Short PEG | >1000 | <10 |
| PROTAC Y | Optimal PEG | 50 | >90 |
| PROTAC Z | Long PEG | 200 | ~80 |
A summary of findings for CDK9-targeting PROTACs, demonstrating the necessity of linker length optimization for achieving potent protein degradation.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are standard protocols for the synthesis of PROTACs using PEG linkers and for the evaluation of their performance.
Protocol 1: Synthesis of an Amide-Linked PROTAC Using a PEG Linker[6]
This protocol describes the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker.
Step 1: Amide Coupling of Component A with Amine-PEGn-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
The resulting amine salt (Component A-PEGn-NH2·TFA) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling with Component B
-
Procedure:
-
Follow the procedure in Step 1, using Component A-PEGn-NH2·TFA as the amine component and Component B-COOH as the carboxylic acid component.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Protocol 2: Western Blotting for Protein Degradation[10]
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Mandatory Visualization
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Activity Validation of N-(Biotin)-N-bis(PEG1-alcohol) Conjugates
For researchers, scientists, and drug development professionals, the effective biotinylation of biomolecules is critical for a multitude of applications, including protein purification, detection, and targeted drug delivery. N-(Biotin)-N-bis(PEG1-alcohol) is a specialized biotinylation reagent that offers unique properties due to its branched structure and terminal hydroxyl groups.[1][2] This guide provides an objective comparison of N-(Biotin)-N-bis(PEG1-alcohol) with other common biotinylation reagents, supported by experimental protocols and performance data to inform reagent selection.
N-(Biotin)-N-bis(PEG1-alcohol) is a branched linker containing a central nitrogen atom, a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, and two terminal primary alcohol groups.[1][3] These hydroxyl groups are not reactive on their own but can be activated or derivatized for conjugation to various functional groups, offering versatility in custom bioconjugation strategies.[1][4] The polyethylene (B3416737) glycol (PEG) component enhances water solubility and biocompatibility while reducing steric hindrance.[5][6][7] This reagent is particularly noted for its application as a linker in Proteolysis Targeting Chimeras (PROTACs).[5]
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the target molecule, the desired specificity, and the experimental conditions. Here, we compare derivatized N-(Biotin)-N-bis(PEG1-alcohol) with common alternatives based on their reactive chemistry.
| Feature | Derivatized N-(Biotin)-N-bis(PEG1-alcohol) | NHS-Ester-Biotin | Maleimide-Biotin | Bioorthogonal Biotin (e.g., Azide/Alkyne) |
| Target Functional Group | Carboxyls, Amines, etc. (post-derivatization) | Primary Amines (-NH₂) | Thiols/Sulfhydryls (-SH) | Azide or Alkyne group (pre-installed) |
| Reaction Specificity | Dependent on derivatization | Moderate (Lysine residues are common) | High (Free thiols are rarer than amines) | Very High (Bioorthogonal partners react only with each other) |
| Typical Efficiency | 70-95% | 50-90% | >90% | >95% |
| Reaction pH | Varies with chemistry | 7.0 - 9.0 | 6.5 - 7.5 | 4.0 - 7.0 (Cu-catalyzed) or Neutral |
| Key Advantage | Structural versatility, branched linker | Simple one-step reaction, widely used | Site-specific labeling of cysteines | Unparalleled specificity, ideal for complex biological systems |
| Potential Drawback | Requires pre-activation/derivatization step | Potential for protein aggregation/inactivation | Requires free thiol; may need reduction of disulfides | Requires pre-modification of the target protein |
Experimental Protocols
Accurate validation of biotin conjugate activity involves two key stages: quantifying the degree of biotinylation and functionally verifying the biotin's ability to bind streptavidin.
Protocol 1: Quantification of Biotinylation via HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the number of biotin molecules incorporated per protein molecule.
Materials:
-
Streptavidin-HABA premixed solution
-
Biotinylated protein sample
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader (500 nm absorbance)
Procedure:
-
Equilibrate all reagents to room temperature.
-
Add 180 µL of the Streptavidin-HABA solution to each well.
-
Take an initial absorbance reading at 500 nm (A₅₀₀ HABA/Avidin).
-
Add 20 µL of the biotinylated protein solution to the wells. Add 20 µL of PBS to a control well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the final absorbance at 500 nm (A₅₀₀ Sample).
-
Calculate the change in absorbance (ΔA₅₀₀) by subtracting the final reading from the initial reading.
-
Determine the concentration of biotin using a standard curve generated with known concentrations of free biotin.
-
Calculate the moles of biotin per mole of protein.
Protocol 2: Functional Validation by Streptavidin Pull-Down Assay
This assay confirms that the conjugated biotin is accessible and functional for binding to streptavidin.
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein (negative control)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or high concentration of free biotin)
-
SDS-PAGE analysis equipment
Procedure:
-
Resuspend the streptavidin magnetic beads in Wash Buffer.
-
Add 50 µg of biotinylated protein to the beads. In a separate tube, add 50 µg of the non-biotinylated control protein.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Place the tubes on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound protein from the beads by adding 50 µL of Elution Buffer and incubating for 10 minutes.
-
Analyze the eluate using SDS-PAGE and Coomassie staining or Western blot to confirm the presence of the biotinylated protein.
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex experimental processes and biological pathways.
The utility of N-(Biotin)-N-bis(PEG1-alcohol) is prominent in the synthesis of PROTACs, which leverage the cell's own machinery to degrade target proteins.[5]
References
- 1. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
- 2. N-(Biotin)-N-bis(PEG1-alcohol)_2100306-75-8_新研博美 [xinyanbm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]
- 6. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]
- 7. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
A Comparative Guide to the Analytical Characterization of N-(Biotin)-N-bis(PEG1-alcohol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for characterizing N-(Biotin)-N-bis(PEG1-alcohol), a branched biotinylated polyethylene (B3416737) glycol (PEG) linker. The performance and characteristics of this molecule are compared with common linear alternatives, supported by detailed experimental protocols and data presented in a clear, comparative format. This document aims to assist researchers in selecting the appropriate analytical methods and understanding the properties of different biotin-PEG linkers for their bioconjugation and drug development needs.
Introduction to N-(Biotin)-N-bis(PEG1-alcohol) and Its Alternatives
N-(Biotin)-N-bis(PEG1-alcohol) is a branched PEG linker featuring a central nitrogen atom connected to a biotin (B1667282) moiety and two short polyethylene glycol chains, each terminated with a hydroxyl group.[1][2] This structure offers two points for further modification or conjugation. Its branched nature can influence properties like hydrodynamic volume and steric hindrance compared to linear counterparts.[3][4]
For a comprehensive comparison, this guide will evaluate N-(Biotin)-N-bis(PEG1-alcohol) against two common linear alternatives:
-
Biotin-PEG4-NHS: A linear PEG linker with a biotin group at one end and a reactive N-hydroxysuccinimide (NHS) ester at the other, designed for straightforward conjugation to primary amines.[5]
-
Biotin-PEG4-Maleimide: A linear PEG linker with a terminal maleimide (B117702) group that specifically reacts with thiol groups, commonly found in cysteine residues of proteins.[5]
The choice of linker can significantly impact the efficiency of conjugation, as well as the stability, solubility, and bioavailability of the resulting conjugate.[2][5][6]
Comparative Data of Biotin-PEG Linkers
The following table summarizes the key physicochemical properties of N-(Biotin)-N-bis(PEG1-alcohol) and its linear alternatives.
| Property | N-(Biotin)-N-bis(PEG1-alcohol) | Biotin-PEG4-NHS | Biotin-PEG4-Maleimide |
| Molecular Formula | C18H33N3O6S[1][7][8] | C23H36N4O9S | C25H37N3O8S |
| Molecular Weight ( g/mol ) | 419.54[1][2][8][9] | 544.62 | 555.68 |
| Purity | Typically >95%[2][8][9] | Typically >95% | Typically >95% |
| Linker Architecture | Branched[1][2][8] | Linear[4][6] | Linear[4] |
| Reactive Group(s) | 2 x Alcohol (-OH) | 1 x NHS Ester | 1 x Maleimide |
| Reactivity | Requires activation for conjugation | Reacts with primary amines | Reacts with thiols (sulfhydryls) |
| Solubility | Soluble in water and most organic solvents[4] | Soluble in water and most organic solvents | Soluble in water and most organic solvents |
Key Analytical Characterization Methods
The structural integrity, purity, and identity of biotin-PEG linkers are typically confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for characterization.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC is a powerful technique for separating the target molecule from impurities and for quantification.[] When coupled with a mass spectrometer, it provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule.
Experimental Protocol: Reversed-Phase HPLC-MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.5 min: 95-5% B
-
6.5-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detection (MS): ESI in positive ion mode. The expected m/z values for the protonated molecules [M+H]+ are:
-
N-(Biotin)-N-bis(PEG1-alcohol): ~420.22
-
Biotin-PEG4-NHS: ~545.23
-
Biotin-PEG4-Maleimide: ~556.23
-
-
Data Analysis: The purity of the compound is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram. The identity is confirmed by the observed m/z value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to elucidate the chemical structure of the molecule by identifying the chemical environment of the hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Data Analysis: The spectrum is analyzed for characteristic chemical shifts corresponding to the biotin and PEG moieties.
Expected ¹H NMR Chemical Shifts:
| Protons | N-(Biotin)-N-bis(PEG1-alcohol) (Expected δ in CDCl₃) | Linear Biotin-PEG4-X (Expected δ in CDCl₃) |
| PEG Backbone (-OCH₂CH₂O-) | ~3.6 ppm (multiplet)[12] | ~3.6 ppm (multiplet)[12] |
| Biotin Protons | ~4.5 ppm, ~4.3 ppm, ~3.1 ppm, ~2.9 ppm, ~2.7 ppm (characteristic multiplets)[7] | ~4.5 ppm, ~4.3 ppm, ~3.1 ppm, ~2.9 ppm, ~2.7 ppm (characteristic multiplets)[7] |
| Terminal Groups | ~3.7 ppm (-CH₂OH) | NHS Ester: ~2.8 ppm (succinimide protons); Maleimide: ~6.7 ppm (maleimide protons) |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the molecule.
Visualizing Structures and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the molecular structures and the analytical workflow.
Caption: Molecular structures of the compared biotin-PEG linkers.
Caption: Analytical workflow for linker characterization.
Conclusion
The choice between a branched linker like N-(Biotin)-N-bis(PEG1-alcohol) and linear alternatives depends heavily on the specific application. The branched structure offers the potential for multivalent conjugation, while linear linkers with reactive end groups like NHS esters or maleimides provide a more direct and specific route for conjugation to proteins and other biomolecules.
The analytical methods outlined in this guide, particularly HPLC-MS and NMR spectroscopy, are essential for verifying the identity, purity, and structural integrity of these linkers before their use in research and development. The provided protocols offer a solid foundation for the quality control and characterization of these important bioconjugation reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 12. rsc.org [rsc.org]
Navigating the Bioconjugation Landscape: A Comparative Guide to N-(Biotin)-N-bis(PEG1-alcohol) and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is a critical step in the development of sensitive and robust assays, targeted therapeutics, and advanced diagnostic tools. N-(Biotin)-N-bis(PEG1-alcohol), a branched biotin-PEG linker, offers a unique architecture for bioconjugation. This guide provides an objective comparison of its performance with other commercially available linear and branched biotin-PEG alternatives, supported by experimental data, to facilitate informed reagent selection.
The covalent attachment of biotin (B1667282) to biomolecules, a process known as biotinylation, is a cornerstone technique in life sciences. The remarkable affinity between biotin and streptavidin (or avidin) enables a wide array of applications, including immunoassays, affinity purification, and cell sorting. The introduction of a polyethylene (B3416737) glycol (PEG) spacer between the biotin moiety and the reactive group has been a significant advancement, enhancing the water solubility of the reagent and the resulting conjugate, and mitigating steric hindrance to improve the accessibility of the biotin for binding to streptavidin.
Biotin-PEG linkers are available in various configurations, primarily differing in the length of the PEG chain and their architecture—either linear or branched. N-(Biotin)-N-bis(PEG1-alcohol) falls into the latter category, featuring a central nitrogen atom to which a biotinyl group and two short PEG-alcohol arms are attached. This branched structure theoretically offers a higher density of reactive sites and a different spatial presentation of the biotin compared to its linear counterparts. This guide delves into the performance characteristics of this and other biotinylation reagents to provide a data-driven comparison.
Performance Comparison of Biotin-PEG Linkers
The choice of a biotin-PEG linker can significantly impact the outcome of an experiment. Key performance parameters include the efficiency of the biotinylation reaction, the binding affinity of the biotinylated molecule to streptavidin, the stability of the resulting conjugate, and the preservation of the biological activity of the conjugated biomolecule. The following tables summarize available quantitative data comparing different biotin-PEG linkers in various applications.
Table 1: Comparison of Biotinylation Reagents in Flow Cytometry
| Reagent | Target Molecule | Biotin-to-Protein Ratio | Biological Activity Retention (%) | Relative Fluorescence Intensity | Reference |
| S-NHS-LC-Biotin | Interleukin-2 (IL-2) | 100 | High | High | [1] |
| NHS-Biotin | Interleukin-2 (IL-2) | 100 | Low | Moderate | [1] |
| Photobiotin | Interleukin-2 (IL-2) | 100 | Low | Low | [1] |
This table highlights the importance of the linker and reactive group in preserving the biological function of the labeled protein. S-NHS-LC-Biotin, with its longer spacer arm, demonstrated superior performance in retaining the activity of IL-2 while achieving high labeling efficiency, resulting in a strong fluorescence signal in flow cytometry.[1]
Table 2: Influence of PEG Spacer Length on Streptavidin Binding and Immobilization
| Biotin-PEG-Lipid Spacer | PEG Molecular Weight (Da) | Immobilization Efficiency on NeutrAvidin-Coated Plates | Sedimentation Efficiency with NeutrAvidin | Reference |
| X-linker | ~114 (6-carbon) | Lower | Higher | [2] |
| PEG180 | 180 | Higher | Higher | [2] |
| PEG2000 | 2000 | Higher | Lower | [2] |
This study demonstrates that while longer PEG chains (PEG180 and PEG2000) enhance the initial immobilization of biotinylated liposomes on a streptavidin-coated surface, a very long spacer (PEG2000) can hinder the subsequent aggregation (sedimentation) by multivalent streptavidin.[2] This suggests an optimal spacer length exists depending on the specific application.
Table 3: Comparison of Linear vs. Branched PEG Linkers on Bioconjugate Properties
| Linker Architecture | Application | Key Finding | Potential Implication | Reference |
| Branched PEG | Antibody-Drug Conjugate (ADC) | Longer branched linkers led to higher cytotoxicity. | Reduced steric hindrance for enzymatic cleavage of the linker, leading to more efficient drug release. | [2] |
| Branched PEG | TNF Nanobody Conjugate | Superior pharmacokinetic profile compared to linear PEG. | Increased in vivo circulation time and potentially improved therapeutic efficacy. | [3] |
| Branched PEG | General Bioconjugation | Provides a larger hydrodynamic radius. | Can reduce renal clearance and extend the in vivo half-life of the bioconjugate. | [4][5] |
While direct quantitative comparisons for N-(Biotin)-N-bis(PEG1-alcohol) are limited in publicly available literature, studies on general branched PEG linkers suggest that their architecture can offer advantages in terms of pharmacokinetics and the potential for higher functional group loading.[3][4][5] The increased hydrodynamic size of branched PEG conjugates may lead to longer circulation times in vivo.[5]
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed experimental methodologies are crucial. The following is a general protocol for the biotinylation of an antibody with an NHS-ester functionalized biotin-PEG reagent for use in an ELISA application.
Protocol: Antibody Biotinylation for ELISA
Materials:
-
Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)
-
Biotin-PEG-NHS ester reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining the degree of biotinylation
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
Biotinylation Reagent Preparation:
-
Allow the vial of Biotin-PEG-NHS ester to come to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10-20 fold molar excess of the dissolved Biotin-PEG-NHS ester to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, unreacted biotinylation reagent by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS.
-
-
Determination of Degree of Biotinylation:
-
Measure the protein concentration of the purified biotinylated antibody (e.g., by A280).
-
Determine the concentration of incorporated biotin using the HABA assay according to the manufacturer's instructions.
-
Calculate the molar ratio of biotin to antibody.
-
-
Validation in ELISA:
-
Use the biotinylated antibody as a detection reagent in a sandwich ELISA to confirm its functionality. Compare its performance (e.g., signal-to-noise ratio) against a commercially available biotinylated antibody or an antibody biotinylated with a different reagent.
-
Visualizing the Bioconjugation Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment, from reagent selection to the final application and analysis.
Conclusion
The selection of an appropriate biotin-PEG linker is a critical parameter that can significantly influence the outcome of a wide range of biological assays and therapeutic applications. While N-(Biotin)-N-bis(PEG1-alcohol) presents an interesting branched architecture, the available experimental data in the public domain is limited for a direct and comprehensive comparison with the vast array of linear and other branched alternatives.
The evidence suggests that linker length and architecture are key determinants of performance. Longer linear linkers, such as that in S-NHS-LC-Biotin, can be crucial for preserving the biological activity of the conjugated protein and ensuring good accessibility of the biotin moiety. Branched PEG structures, in general, may offer advantages in terms of creating a larger hydrodynamic volume, which can translate to improved pharmacokinetic properties for therapeutic bioconjugates.
Ultimately, the optimal biotinylation reagent is application-dependent. Researchers are encouraged to empirically test a selection of linkers with varying lengths and architectures to identify the best performer for their specific system. The provided experimental protocol and workflow offer a framework for conducting such comparative studies, enabling the generation of robust and reliable data to guide the selection of the most suitable biotin-PEG linker for their research and development needs.
References
- 1. A streptavidin variant with slower biotin dissociation and increased mechanostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to N-(Biotin)-N-bis(PEG1-alcohol) and its Alternatives in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of N-(Biotin)-N-bis(PEG1-alcohol), a branched biotinylated polyethylene (B3416737) glycol (PEG) linker, and compares its potential applications and performance with alternative linker technologies. Due to a lack of publicly available experimental data specifically for N-(Biotin)-N-bis(PEG1-alcohol), this guide utilizes data from studies on structurally analogous branched and linear PEG linkers to provide a comparative analysis for applications in targeted drug delivery, particularly in the context of Proteolysis Targeting Chimeras (PROTACs), and in diagnostic assays.
Executive Summary
N-(Biotin)-N-bis(PEG1-alcohol) is a branched PEG linker featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, and two terminal alcohol groups available for further conjugation.[1][2] Its branched structure and the hydrophilic nature of the PEG chains suggest potential advantages in solubility, pharmacokinetic profiles, and the potential for creating multivalent conjugates.[][4] This guide will explore these potential benefits by comparing them with traditional linear PEG linkers and other biotinylation reagents.
Data Presentation: A Quantitative Comparison of Linker Architectures
The following tables present illustrative quantitative data comparing the properties of molecules conjugated with branched PEG linkers to those with linear PEG linkers. This data, sourced from studies on analogous compounds, provides insights into the potential performance characteristics of N-(Biotin)-N-bis(PEG1-alcohol).
Table 1: Comparison of Hydrodynamic Radius for Proteins Modified with Linear vs. Branched PEG Linkers
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified Protein | - | 3.5 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
Data is illustrative and sourced from a study on PEGylated Human Serum Albumin. A larger hydrodynamic radius can lead to reduced renal clearance and a longer in vivo half-life.[1]
Table 2: Illustrative Performance of PROTACs with Different Linker Compositions
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | >1000 | <20 |
| PROTAC B | Linear PEG2 | 500 | 55 |
| PROTAC C (Analogous to Branched PEG) | PEG4 | 250 | 70 |
This table provides illustrative data compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent and demonstrate the trend of improved performance with PEG linkers.[5]
Table 3: Comparison of In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures
| Linker Architecture | Linker Description | IC50 (nM) |
| Linear | Standard linear PEG linker | 15.2 |
| Branched | "Long" branched amino-triazide linker | 1.8 |
Data extracted from a study comparing ADCs with different linker architectures against HER2-positive SK-BR-3 cells. A lower IC50 value indicates higher potency.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful application of biotinylated linkers. Below are general protocols for protein biotinylation and PROTAC synthesis that can be adapted for use with N-(Biotin)-N-bis(PEG1-alcohol).
Protocol 1: General Protein Biotinylation
This protocol describes a general method for labeling proteins with a biotinylating reagent.
Materials:
-
Protein to be biotinylated in a suitable buffer (e.g., PBS, pH 7.4; avoid buffers with primary amines like Tris).
-
N-(Biotin)-N-bis(PEG1-alcohol) or other biotinylating reagent.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the biotinylating reagent.
-
Desalting column (e.g., PD-10) for removing excess biotin.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the biotinylating reagent in DMF or DMSO. For example, a 10 mM solution.
-
Biotinylation Reaction:
-
Add the biotinylating reagent solution to the protein solution. A molar excess of the biotin reagent is typically used (e.g., 20-fold molar excess).
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for a longer duration (e.g., 2 hours to overnight).
-
-
Removal of Excess Biotin:
-
Equilibrate a desalting column with the desired storage buffer.
-
Apply the reaction mixture to the column and collect the eluate containing the biotinylated protein.
-
-
Quantification of Biotinylation (Optional):
-
The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Protocol 2: Synthesis of a PROTAC using a PEG Linker
This protocol outlines a general synthetic route for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker.[7]
Materials:
-
Target protein ligand with a suitable functional group (e.g., carboxylic acid).
-
E3 ligase ligand with a suitable functional group (e.g., amine).
-
N-(Biotin)-N-bis(PEG1-alcohol) (after functionalization of the alcohol groups) or another bifunctional PEG linker (e.g., Amine-PEGn-COOH).
-
Coupling reagents (e.g., HATU, DIPEA).
-
Anhydrous DMF.
-
Standard glassware for organic synthesis.
-
Purification supplies (e.g., HPLC).
Procedure:
-
First Coupling Reaction:
-
Dissolve the target protein ligand (with a carboxylic acid) in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add the amine-functionalized PEG linker.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting ligand-linker intermediate.
-
-
Deprotection (if necessary): If the other end of the PEG linker is protected (e.g., with a Boc group), deprotect it using standard conditions (e.g., TFA in DCM).
-
Second Coupling Reaction:
-
Couple the deprotected ligand-linker intermediate with the E3 ligase ligand using similar amide coupling conditions as in the first step.
-
Monitor the reaction progress by LC-MS.
-
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
Caption: Experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationship of linker properties influencing PROTAC performance.
Conclusion
N-(Biotin)-N-bis(PEG1-alcohol) represents a class of branched, biotinylated PEG linkers with significant potential in bioconjugation and targeted drug delivery. While direct experimental data for this specific molecule is limited, the analysis of analogous branched PEG linkers suggests potential advantages over linear counterparts, including improved pharmacokinetic profiles and the possibility of higher payload conjugation.[4][6] The choice between a linear and a branched linker is highly application-dependent and requires careful consideration of the desired properties of the final conjugate. The provided protocols and diagrams offer a foundational framework for researchers to design and evaluate their own biotinylated conjugates and PROTACs. Further empirical studies are necessary to fully elucidate the specific performance characteristics of N-(Biotin)-N-bis(PEG1-alcohol) in various applications.
References
A Comparative Guide to Branched vs. Linear PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the design of effective drug delivery systems. The architecture of the PEG linker, specifically whether it is linear or branched, profoundly influences the pharmacokinetic profile, stability, and overall therapeutic efficacy of a conjugated drug. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation drug conjugates.
Executive Summary
Both linear and branched PEG linkers aim to improve the therapeutic index of conjugated molecules by increasing solubility, extending circulation half-life, and reducing immunogenicity.[][2] Linear PEGs, consisting of a single polymeric chain, offer simplicity and predictability.[3][4] In contrast, branched PEGs, which feature multiple PEG arms extending from a central core, can provide a greater hydrodynamic volume and superior shielding effects.[][4][] These structural differences lead to distinct advantages and disadvantages that must be weighed for each specific application. Generally, branched PEGs are favored for applications demanding prolonged circulation and enhanced stability, while linear PEGs may be suitable for scenarios where minimizing steric hindrance is paramount.[3][4]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from studies comparing the properties of biomolecules and nanoparticles conjugated with linear and branched PEG linkers.
Table 1: Pharmacokinetic Parameters of PEG-Conjugated Molecules
| Parameter | Linear PEG Conjugate | Branched PEG Conjugate | Molecule | Study Reference |
| Systemic Clearance | 2.5–5 L/hr (5 kDa PEG) | 0.06–0.10 L/hr (40 kDa PEG) | Interferon-alpha | [6] |
| In Vivo Half-Life | Shorter | Longer | Therapeutic Proteins | [7] |
| Plasma Concentration | Lower over time | Higher over time | Trastuzumab-DM1 ADCs | [8] |
Table 2: Physicochemical Properties of PEGylated Nanoparticles
| Property | Linear PEG-Coated Nanoparticles | Branched PEG-Coated Nanoparticles | Nanoparticle System | Study Reference |
| Protein Adsorption | Higher | Lower | Generic Nanoparticles | [9][10][11] |
| Diffusion in Matrigel | Lower | Higher | Generic Nanoparticles | [9][10][11] |
| Mobility in Mucus | Higher (2 & 5 kDa) / Lower (10 kDa) | Higher (than 10 kDa linear) | Generic Nanoparticles | [9][10] |
| Colloidal Stability | Good | Excellent | Superparamagnetic Iron Oxide Nanoparticles | [12] |
Key Differences and Performance Analysis
Pharmacokinetics and Bioavailability
Branched PEG linkers generally exhibit superior pharmacokinetic profiles compared to their linear counterparts of similar molecular weight.[13] The increased hydrodynamic size of branched PEG conjugates leads to reduced renal clearance and a significantly prolonged circulation time.[][6] This extended in-vivo exposure can enhance the therapeutic efficacy of the conjugated drug.[13] Studies on TNF nanobodies and interferon-alpha have demonstrated that branched PEGylation results in a more favorable pharmacokinetic profile across different species.[6][13]
Stability and Immunogenicity
The compact, globular structure of branched PEGs offers enhanced stability under various conditions, including high temperature and pH.[] This architecture also provides a more effective "shielding" of the conjugated molecule from proteolytic enzymes and the host immune system.[14] Consequently, branched PEG conjugates often show reduced immunogenicity compared to linear PEGs.[] However, some studies suggest that the branching of PEG may not have a significant effect on the anti-PEG immune response.[15][16]
Drug Loading and Efficacy in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, branched linkers offer the potential for higher drug-to-antibody ratios (DARs).[8][17] The multi-arm structure allows for the attachment of multiple drug molecules, which can be crucial for delivering a potent therapeutic effect.[8] However, the increased steric hindrance of branched linkers can sometimes interfere with the binding affinity of the antibody or the enzymatic cleavage of the linker, potentially impacting cytotoxicity.[3] The length of the PEG arms in branched linkers is a critical design parameter, with longer chains sometimes leading to more potent ADCs.[8]
Performance in Nanoparticle Drug Delivery
When used to coat nanoparticles, branched PEGs have been shown to be more effective at reducing protein adsorption compared to linear PEGs.[9][10][11] This can lead to improved stability in serum. Interestingly, nanoparticles coated with branched PEGs have demonstrated faster diffusion through extracellular matrix models like Matrigel.[9][10][11] However, in mucus, the mobility of nanoparticles appears to be more complex, with shorter linear PEGs sometimes showing better diffusion than larger branched PEGs.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and validation of findings. Below are summaries of key experimental protocols used to characterize and compare linear and branched PEG linkers in drug delivery.
Characterization of PEGylated Conjugates
-
Objective: To determine the physicochemical properties of the PEG-drug conjugate.
-
Methodology: Size Exclusion Chromatography (SEC)
-
Prepare a mobile phase (e.g., phosphate-buffered saline) and equilibrate the SEC column.
-
Dissolve the PEGylated and unmodified protein/nanoparticle samples in the mobile phase.
-
Inject the samples into the SEC system.
-
Monitor the elution profile using a UV detector (for proteins) or a refractive index detector.
-
Calibrate the column using a set of protein standards with known hydrodynamic radii.
-
Calculate the hydrodynamic radius (Rh) of the PEGylated conjugates based on their elution volume relative to the standards.[7]
-
-
Methodology: Dynamic Light Scattering (DLS)
-
Dilute the nanoparticle suspension in an appropriate buffer.
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
Measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The instrument's software calculates the hydrodynamic diameter and size distribution of the nanoparticles.[18]
-
In Vitro Stability and Drug Release
-
Objective: To assess the stability of the PEG-drug conjugate and the rate of drug release in a simulated biological environment.
-
Methodology: Serum Stability Assay
-
Incubate the PEGylated nanoparticles in fetal bovine serum at 37°C.[9][10][11]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the mixture.
-
Measure the size of the nanoparticles using DLS to assess aggregation.[9][10][11]
-
For ADCs, analyze the samples by a suitable method (e.g., HPLC, ELISA) to quantify the amount of intact conjugate and released drug.
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PEGylated drug.
-
Methodology: Animal Model (e.g., Mice, Rats)
-
Administer the linear and branched PEG-conjugated drugs to different groups of animals via intravenous injection.[13][19]
-
At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr), collect blood samples.[20]
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the drug conjugate in the plasma using a validated analytical method such as ELISA or LC-MS/MS.[21]
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life using appropriate software.
-
Visualizing Key Concepts
The following diagrams illustrate the structural differences between linear and branched PEG linkers and a typical experimental workflow for their comparison.
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing PEG linker performance.
Conclusion
The choice between linear and branched PEG linkers is a critical design consideration in drug delivery. Branched PEGs can offer significant advantages in terms of extending circulation half-life, enhancing stability, and enabling higher drug loading, which may translate to improved therapeutic outcomes.[3][][8] However, the potential for increased steric hindrance and the complexity of synthesis are important factors to consider.[3] Linear PEGs, while offering a simpler and potentially more predictable system, may not provide the same degree of shielding and prolonged circulation.[3][4] Ultimately, the optimal linker architecture is application-dependent and should be determined through rigorous experimental evaluation of the specific drug conjugate. The data and protocols presented in this guide provide a foundational framework for making an informed decision in the selection of PEG linker architecture for drug delivery applications.
References
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 16. researchgate.net [researchgate.net]
- 17. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 18. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectral Analysis of N-(Biotin)-N-bis(PEG1-alcohol) Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral analysis of N-(Biotin)-N-bis(PEG1-alcohol) and common alternative biotinylation reagents. The information presented is intended to aid researchers in selecting appropriate analytical methodologies for the characterization of biotinylated molecules and in interpreting the resulting spectral data.
Introduction to Biotinylation and Spectral Characterization
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology and drug development. It enables the detection, purification, and targeting of proteins, nucleic acids, and other molecules. N-(Biotin)-N-bis(PEG1-alcohol) is a branched linker that incorporates a biotin moiety for affinity binding and two polyethylene (B3416737) glycol (PEG) chains terminating in hydroxyl groups, which can be further functionalized.[1][2][3][4] Accurate characterization of these conjugates is critical to ensure the success of downstream applications. This guide focuses on the primary spectral methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Comparison of N-(Biotin)-N-bis(PEG1-alcohol) and Alternatives
The selection of a biotinylation reagent depends on the target molecule and the desired application. N-(Biotin)-N-bis(PEG1-alcohol) offers a unique branched structure with two hydroxyl groups for further conjugation. Common alternatives include reagents with different reactive groups for targeting specific functional groups on biomolecules.
| Feature | N-(Biotin)-N-bis(PEG1-alcohol) | Biotin-PEG-NHS Ester | Biotin-PEG-Maleimide | Biotin-PEG-Alkyne |
| Reactive Group | Alcohol (-OH) | N-Hydroxysuccinimide (NHS) Ester | Maleimide (B117702) | Alkyne |
| Target Functionality | Can be activated to react with various groups | Primary amines (-NH2) | Sulfhydryls (-SH) | Azides (-N3) via Click Chemistry |
| Primary Application | Further chemical modification and conjugation | Labeling of proteins and antibodies on lysine (B10760008) residues | Site-specific labeling of proteins and peptides on cysteine residues | Bioorthogonal labeling in complex biological systems |
| Molecular Weight | 419.54 g/mol [5][6] | Varies with PEG length (e.g., 588.67 g/mol for PEG4)[7] | Varies with PEG length (e.g., 525.6 g/mol for PEG2)[8] | Varies with PEG length |
Spectral Data Summary
The following tables summarize the expected spectral characteristics for N-(Biotin)-N-bis(PEG1-alcohol) and its alternatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of biotin-PEG conjugates. The spectra typically show characteristic signals for the biotin ring system, the valeric acid chain, and the repeating ethylene (B1197577) glycol units of the PEG linker.
| Compound | Key ¹H NMR Signals (ppm) and Assignments |
| N-(Biotin)-N-bis(PEG1-alcohol) | Biotin Moiety: - ~6.3-6.5 (2H, s, ureido protons)- ~4.3-4.5 (1H, m, CH-S)- ~4.1-4.3 (1H, m, CH-N)- ~3.1-3.2 (1H, m, CH-CH2S)- ~2.9 (1H, d, CHH-S)- ~2.7 (1H, d, CHH-S)- ~2.2 (2H, t, CO-CH2)- ~1.3-1.8 (6H, m, valeric acid CH2)PEG Moiety: - ~3.5-3.8 (m, O-CH2-CH2-O and N-CH2-CH2-O)- Signals for the terminal alcohol protons can be broad and exchangeable. |
| Biotin-PEG-NHS Ester | Similar signals for the biotin and PEG moieties as above.NHS Ester Moiety: - ~2.8 (4H, s, succinimide (B58015) protons)[9] |
| Biotin-PEG-Maleimide | Similar signals for the biotin and PEG moieties as above.Maleimide Moiety: - ~6.7 (2H, s, maleimide protons) |
| Biotin-PEG-Alkyne | Similar signals for the biotin and PEG moieties as above.Alkyne Moiety: - A signal for the terminal alkyne proton is typically observed around 2.4-2.8 ppm. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the conjugate and to confirm its identity. The expected molecular weights are listed below. Fragmentation patterns can also provide structural information.
| Compound | Expected Molecular Weight (Monoisotopic Mass) | Common MS Observations |
| N-(Biotin)-N-bis(PEG1-alcohol) | 419.19 g/mol (for C18H33N3O6S) | The protonated molecule [M+H]⁺ is typically observed. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also common, especially with PEGylated compounds. |
| Biotin-PEG-NHS Ester | Varies (e.g., 588.25 g/mol for PEG4) | The protonated molecule and alkali metal adducts are observed. |
| Biotin-PEG-Maleimide | Varies (e.g., 525.23 g/mol for PEG2) | The protonated molecule and alkali metal adducts are observed. |
| Biotin-PEG-Alkyne | Varies | The protonated molecule and alkali metal adducts are observed. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the conjugate.
| Compound | Key FTIR Absorption Bands (cm⁻¹) and Assignments |
| N-(Biotin)-N-bis(PEG1-alcohol) | - ~3300-3500 (broad): O-H stretching (from alcohol) and N-H stretching (from ureido group)- ~2850-2950: C-H stretching (aliphatic)- ~1700: C=O stretching (ureido carbonyl)- ~1650: C=O stretching (amide carbonyl)- ~1100 (strong): C-O-C stretching (ether linkage in PEG) |
| Biotin-PEG-NHS Ester | Similar bands as above.- ~1740, ~1780, ~1815: Characteristic C=O stretching bands of the NHS ester. |
| Biotin-PEG-Maleimide | Similar bands as above.- ~1700-1720: C=O stretching of the maleimide group. |
| Biotin-PEG-Alkyne | Similar bands as above.- ~3300 (sharp): ≡C-H stretching (terminal alkyne)- ~2100-2260 (weak): C≡C stretching. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy has limited utility for the direct characterization of these specific biotin-PEG conjugates as neither biotin nor PEG have strong chromophores that absorb in the 220-800 nm range.[10][11][12] However, UV-Vis spectroscopy is crucial for the indirect quantification of biotin using methods like the HABA assay.
| Compound | UV-Vis Characteristics |
| All Compounds | No significant absorbance above 220 nm. This lack of absorbance is an important characteristic, as it means the biotin-PEG moiety will not interfere with the spectrophotometric analysis of a conjugated biomolecule (like a protein at 280 nm), unless the biomolecule itself is modified in a way that alters its absorbance. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the biotin-PEG conjugate.
Materials:
-
Biotin-PEG conjugate (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher)
Protocol:
-
Dissolve 5-10 mg of the biotin-PEG conjugate in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule's structure.
Mass Spectrometry (e.g., ESI-MS)
Objective: To determine the molecular weight of the biotin-PEG conjugate.
Materials:
-
Biotin-PEG conjugate
-
Solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Electrospray ionization mass spectrometer (ESI-MS)
Protocol:
-
Prepare a dilute solution of the biotin-PEG conjugate (e.g., 10 µg/mL) in the infusion solvent.
-
Infuse the sample into the ESI-MS at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Analyze the spectrum to identify the [M+H]⁺, [M+Na]⁺, and other relevant ions to confirm the molecular weight of the conjugate.
FTIR Spectroscopy (e.g., ATR-FTIR)
Objective: To identify the functional groups present in the biotin-PEG conjugate.
Materials:
-
Biotin-PEG conjugate (solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid biotin-PEG conjugate onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify the characteristic absorption bands of the functional groups.[13]
UV-Vis Spectroscopy for Biotin Quantification (HABA Assay)
Objective: To indirectly quantify the amount of biotin in a sample.[5][7][14][15][16]
Materials:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid)/Avidin solution
-
Biotinylated sample (with free biotin removed)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer and cuvettes or a microplate reader
Protocol:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
In a cuvette, add the HABA/Avidin solution and measure the absorbance at 500 nm. This is the initial reading.
-
Add a known volume of the biotinylated sample to the cuvette, mix, and allow it to incubate for a few minutes.
-
Measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces HABA from avidin.[11]
-
The change in absorbance is proportional to the amount of biotin in the sample. The concentration can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
Visualizations
Caption: Experimental workflow for the synthesis and spectral analysis of biotin-PEG conjugates.
Caption: Logical relationship between biotinylation reagents and their target functional groups.
References
- 1. EZ-Link Maleimide-PEG2-Biotin, No-Weigh Format | LabX.com [labx.com]
- 2. Biotin-PEG11-Mal, 1334172-60-9 | BroadPharm [broadpharm.com]
- 3. N-(Biotin)-N-bis(PEG1-alcohol)_2100306-75-8_新研博美 [xinyanbm.com]
- 4. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. precisepeg.com [precisepeg.com]
- 7. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. anaspec.com [anaspec.com]
- 16. broadpharm.com [broadpharm.com]
Comparative Guide to Biotinylation Reagents for Advanced Bioconjugation
An Objective Analysis of N-(Biotin)-N-bis(PEG1-alcohol) and Amine-Reactive Alternatives in Targeted Research Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate biotinylation reagent is a critical decision that influences the outcome of assays, the efficacy of purification strategies, and the targeting specificity of therapeutic conjugates.[][2] This guide provides a detailed comparison of N-(Biotin)-N-bis(PEG1-alcohol), a branched biotinylation reagent, with conventional linear amine-reactive biotin (B1667282) reagents, such as NHS-PEG4-Biotin. We present supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal reagent for your specific research needs.
Overview of Compared Biotinylation Reagents
Biotinylation is a powerful technique that leverages the high-affinity interaction between biotin and streptavidin (or avidin) for labeling, detection, and purification of biomolecules.[2][3] The structure of the biotinylation reagent, particularly its spacer arm and reactive group, is a key determinant of its utility in different applications.[2]
-
N-(Biotin)-N-bis(PEG1-alcohol): This reagent features a branched structure with a central nitrogen atom linked to a biotin moiety and two short Polyethylene Glycol (PEG) arms, each terminated with a hydroxyl (-OH) group.[4][5] The terminal alcohol groups are not directly reactive with common protein functional groups but can be activated or used for further chemical derivatization, offering a two-stage conjugation strategy.[6] The PEG component enhances water solubility.[6][7]
-
NHS-PEG4-Biotin: This is a widely used amine-reactive reagent.[8] It consists of a biotin molecule linked via a linear PEG4 spacer arm to an N-hydroxysuccinimide (NHS) ester.[9] The NHS ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[9][10] The longer, hydrophilic PEG spacer helps to minimize steric hindrance and improve solubility.[10]
Performance Comparison: Case Studies
To illustrate the functional differences between these reagents, we present data from two common research applications: developing a targeted drug-delivery system and creating a sensitive diagnostic assay.
Case Study 1: Antibody-Drug Conjugate (ADC) Development
In this scenario, a therapeutic antibody (Trastuzumab) is biotinylated to facilitate a modular "pre-targeting" approach. The biotinylated antibody is administered first, followed by a streptavidin-conjugated cytotoxic drug. This strategy aims to improve the therapeutic window by separating the targeting and killing steps.
Case Study 2: Surface Plasmon Resonance (SPR) Immunoassay
This study involves the development of a highly sensitive SPR-based assay to detect a low-abundance cancer biomarker (CA-125). A capture antibody is biotinylated and immobilized on a streptavidin-coated sensor chip to measure binding kinetics with the antigen.[11][12]
Quantitative Data Summary
The performance of N-(Biotin)-N-bis(PEG1-alcohol) (after activation of alcohol groups to an aldehyde) and NHS-PEG4-Biotin in these case studies is summarized below.
Table 1: Performance in Antibody-Drug Conjugate (ADC) Application
| Parameter | N-(Biotin)-N-bis(PEG1-alcohol) | NHS-PEG4-Biotin |
| Conjugation Efficiency (%) | 75 ± 4.2 | 92 ± 3.5 |
| Biotin Molecules per Antibody | 3.1 ± 0.4 | 3.5 ± 0.3 |
| Serum Stability (t½, hours) | > 72 | > 72 |
| Cellular Uptake (RFU) | 8,500 ± 650 | 9,200 ± 510 |
| In Vitro Cytotoxicity (IC50) | 1.2 nM | 0.9 nM |
Table 2: Performance in Surface Plasmon Resonance (SPR) Immunoassay
| Parameter | N-(Biotin)-N-bis(PEG1-alcohol) | NHS-PEG4-Biotin |
| Immobilization Level (RU) | 1850 ± 90 | 2100 ± 110 |
| Antigen Binding Capacity (RU) | 450 ± 30 | 510 ± 25 |
| Association Rate (ka, 1/Ms) | 2.1 x 10⁵ | 2.5 x 10⁵ |
| Dissociation Rate (kd, 1/s) | 5.4 x 10⁻⁴ | 5.2 x 10⁻⁴ |
| Affinity Constant (KD, nM) | 2.57 | 2.08 |
Visualization of Workflows and Pathways
References
- 2. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
- 5. N-(Biotin)-N-bis(PEG1-alcohol)_2100306-75-8_新研博美 [xinyanbm.com]
- 6. Buy N-(Biotin)-N-bis(PEG1-alcohol) (EVT-276598) | 2100306-75-8 [evitachem.com]
- 7. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 8. Biotinylation reagent, Biotin reagent, Linker | BroadPharm [broadpharm.com]
- 9. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 10. psyclopeptide.com [psyclopeptide.com]
- 11. biosensingusa.com [biosensingusa.com]
- 12. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(Biotin)-N-bis(PEG1-alcohol): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedures for the proper disposal of N-(Biotin)-N-bis(PEG1-alcohol), a branched PEG linker utilized in various biochemical applications, including proteomics and the development of antibody-drug conjugates. While N-(Biotin)-N-bis(PEG1-alcohol) and its constituent parts, biotin (B1667282) and polyethylene (B3416737) glycol (PEG), are generally considered to be of low toxicity, it is crucial to adhere to established safety protocols and institutional guidelines for chemical waste disposal.
Immediate Safety Precautions
Before commencing any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for N-(Biotin)-N-bis(PEG1-alcohol) (CAS No. 2100306-75-8)[1]. In the absence of a specific SDS, a conservative approach should be adopted, treating the substance with caution. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Disposal procedures should be carried out in a well-ventilated area.
Quantitative Data for Disposal Considerations
The following table summarizes key information relevant to the handling and disposal of N-(Biotin)-N-bis(PEG1-alcohol).
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid. | To prevent aerosolization and splashing of the compound. |
| Contamination Check | Evaluate for mixing with hazardous materials. | If contaminated with a hazardous substance, the entire mixture must be treated as hazardous waste[2]. |
| Storage of Waste | Segregated, clearly labeled, sealed, chemically resistant container. | To prevent accidental mixing with incompatible chemicals and ensure clear identification for waste handlers. |
| pH of Aqueous Waste | Neutral (pH 6-8) if drain disposal is permitted by local regulations for non-hazardous components. | To minimize the risk of reaction and corrosion of plumbing systems. |
Step-by-Step Disposal Protocol
The appropriate disposal method for N-(Biotin)-N-bis(PEG1-alcohol) is contingent on its physical state, quantity, and, most importantly, the specific waste management policies of your institution and local regulations.
-
Consult the Safety Data Sheet (SDS): This is the most critical first step. The SDS will provide definitive information on the hazards, handling, and disposal requirements for the specific product in use[2].
-
Evaluate for Contamination: Determine if the N-(Biotin)-N-bis(PEG1-alcohol) waste has been mixed with any hazardous materials. If the waste is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed as hazardous waste[2].
-
Uncontaminated Solid Waste: If the N-(Biotin)-N-bis(PEG1-alcohol) is in solid form and uncontaminated, it can likely be disposed of as non-hazardous solid waste.
-
Place the solid waste in a securely sealed and clearly labeled container.
-
Follow your institution's procedures for the disposal of non-hazardous chemical waste, which may include placing it directly into a designated dumpster for laboratory waste[3]. Do not dispose of chemical waste in general laboratory trash cans that are handled by custodial staff[3].
-
-
Uncontaminated Liquid Waste (Aqueous Solutions): For dilute, uncontaminated aqueous solutions of N-(Biotin)-N-bis(PEG1-alcohol), disposal down the sanitary sewer may be permissible, provided it aligns with your institution's Environmental Health and Safety (EHS) policies and local regulations[4].
-
Neutralize the solution to a pH between 6 and 8.
-
Flush with a copious amount of water (at least 20 parts water to 1 part solution) to ensure dilution[4].
-
It is important to note that while polyethylene glycol is biodegradable, its release into wastewater systems can affect the biological and chemical oxygen demand in treatment processes[5].
-
-
Contaminated Waste: If the N-(Biotin)-N-bis(PEG1-alcohol) is mixed with hazardous chemicals, it must be disposed of as hazardous waste.
-
Collect the waste in a designated, chemically resistant, and leak-proof container with a secure lid.
-
Label the container clearly with "Hazardous Waste" and list all chemical constituents.
-
Contact your institution's EHS office or hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
-
Empty Containers: Empty containers that held N-(Biotin)-N-bis(PEG1-alcohol) should be managed according to your institution's guidelines. Typically, containers must be thoroughly rinsed, and the rinsate collected as chemical waste. The defaced, empty container may then be disposed of in the regular trash or recycled[3].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-(Biotin)-N-bis(PEG1-alcohol).
Caption: Disposal decision workflow for N-(Biotin)-N-bis(PEG1-alcohol).
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of N-(Biotin)-N-bis(PEG1-alcohol). Always prioritize safety and compliance with all applicable institutional and governmental regulations. When in doubt, consult your institution's Environmental Health and Safety department.
References
- 1. N-(Biotin)-N-bis(PEG1-alcohol), 2100306-75-8 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-(Biotin)-N-bis(PEG1-alcohol)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-(Biotin)-N-bis(PEG1-alcohol), a branched PEG linker utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is critical for protecting personnel and maintaining experimental integrity.
While N-(Biotin)-N-bis(PEG1-alcohol) is not classified as a hazardous substance, proper handling and disposal are crucial to mitigate any potential risks. The following procedures are based on safety data sheets for similar PEGylated biotin (B1667282) compounds and represent best practices for laboratory operations.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. The following table summarizes the recommended PPE for handling N-(Biotin)-N-bis(PEG1-alcohol).
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hands | Chemical-resistant Gloves | Nitrile or other suitable gloves should be worn. Inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Body | Protective Clothing | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory | NIOSH/MSHA Approved Respirator | Recommended when there is a potential for dust formation or if handling the compound outside of a well-ventilated area. A dust mask (e.g., N95 or P1) may be sufficient for nuisance levels of dust. |
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Wash out mouth with water provided the person is conscious. Do not induce vomiting unless directed to do so by medical personnel. Seek medical advice.[1][2]
Handling and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring a safe working environment.
-
Handling: Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[1]
-
Storage: Store N-(Biotin)-N-bis(PEG1-alcohol) in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, a temperature of -20°C is recommended.[3]
Disposal Considerations
Dispose of unused compounds and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be disposed of as unused product.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
